3,6-Dimethyl-2-pyridinamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMKUXXLKIOVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342141 | |
| Record name | 3,6-Dimethyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-61-0 | |
| Record name | 3,6-Dimethyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,6-Dimethyl-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3,6-Dimethyl-2-pyridinamine, a substituted pyridine derivative of interest in various chemical and pharmaceutical research domains. This document outlines its fundamental physicochemical characteristics, detailed experimental protocols for its analysis, and a prospective workflow for its investigation as a potential bioactive compound.
Core Chemical Properties
This compound, also known by its IUPAC name 3,6-dimethylpyridin-2-amine, is a solid organic compound.[1][2] Its chemical structure consists of a pyridine ring substituted with two methyl groups at positions 3 and 6, and an amino group at position 2.
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 3,6-dimethylpyridin-2-amine | [3] |
| Synonyms | 2-Amino-3,6-dimethylpyridine, 3,6-Lutidine-2-amine | [3] |
| CAS Number | 823-61-0 | [3] |
| Molecular Formula | C₇H₁₀N₂ | [3] |
| Molecular Weight | 122.17 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 223 °C | [1] |
| Flash Point | 111 °C | [1] |
| SMILES | CC1=CC=C(C)C(N)=N1 | [4] |
| pKa | 7.31 ± 0.50 (Predicted) | [1] |
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for its identification and quality control. Below are standard experimental protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
The resulting spectrum should be referenced to the residual solvent peak. The expected signals would correspond to the aromatic protons and the protons of the two methyl groups and the amino group.[5]
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum with proton decoupling.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The spectrum will show distinct signals for each unique carbon atom in the molecule.[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Characteristic peaks are expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups, and C=C and C=N stretching of the pyridine ring.[6]
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The molecular ion peak should correspond to the calculated molecular weight of this compound.[7]
-
-
Tandem Mass Spectrometry (MS/MS):
-
To obtain structural information, select the molecular ion peak for fragmentation.
-
The resulting fragmentation pattern can be analyzed to confirm the structure of the molecule.
-
Synthesis and Potential Applications
General Synthesis Approach
Substituted aminopyridines can be synthesized through various methods. A common approach involves the amination of a corresponding bromopyridine derivative. For this compound, a potential synthetic route could involve the reaction of 2-bromo-3,6-dimethylpyridine with an ammonia source under catalytic conditions.[8] A patent describes a process for preparing 2-amino-alkylpyridines, including 2-amino-3,6-dimethylpyridine, by passing a mixture of ammonia and a diaminotoluene derivative over a catalyst at elevated temperatures.[9]
Caption: A generalized workflow for the synthesis of this compound.
Potential Biological Activity and Drug Discovery Workflow
While specific biological activities for this compound are not extensively documented in publicly available literature, aminopyridine derivatives are a well-known class of compounds in medicinal chemistry with a broad range of biological targets.[10][11][12][13] For instance, various substituted aminopyridines have been investigated as kinase inhibitors, antimicrobial agents, and for their effects on the central nervous system.[10][11][12][13]
Given the interest in pyridine derivatives for drug discovery, a logical workflow for investigating the potential of this compound as a therapeutic agent is proposed below.
Caption: A logical workflow for the investigation of this compound in a drug discovery context.
This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further investigation into the properties and potential uses of this compound.
References
- 1. 823-61-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C7H10N2 | CID 578956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 10. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,6-Dimethyl-2-pyridinamine (CAS number 823-61-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dimethyl-2-pyridinamine, with the CAS number 823-61-0, is a substituted aminopyridine that holds potential as a scaffold in medicinal chemistry and drug discovery. Its structural features, including the pyridine ring and amino and methyl substitutions, make it an interesting candidate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, safety, and a discussion of its potential biological activities based on related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and in the design of experimental studies.
| Property | Value | Reference |
| CAS Number | 823-61-0 | [1][2] |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| IUPAC Name | 3,6-dimethylpyridin-2-amine | [1] |
| Synonyms | 2-Amino-3,6-dimethylpyridine | [1][3] |
| Physical Form | Solid | [2] |
| Melting Point | 50-52 °C | [3] |
| Boiling Point | 223 °C at 760 mmHg | [3] |
| Purity | Typically ≥97% | [2] |
| InChI Key | HWMKUXXLKIOVQZ-UHFFFAOYSA-N | [2] |
| SMILES | CC1=CC=C(N)N=C1C | [1] |
| Storage Temperature | 2-8°C | [2] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from general methods for the synthesis of substituted aminopyridines. A common approach involves the cyclization of a diketone with a nitrile-containing compound in the presence of a base.
A proposed synthetic workflow for the preparation and characterization of this compound is illustrated in the following diagram.
Caption: A logical workflow for the synthesis and characterization of this compound.
Experimental Protocols
General Procedure for Synthesis (Hypothetical):
A mixture of hexane-2,5-dione and a suitable aminating reagent would be reacted under conditions that favor cyclization and aromatization to the pyridine ring. The reaction would likely be carried out in a suitable solvent and may require a catalyst.
A related synthesis of 3,6-dimethylpyridazine involves the reaction of hexane-2,5-dione with hydrazine monohydrate in ethanol, followed by dehydrogenation using a palladium on carbon catalyst.[4] A similar strategy could potentially be adapted for the synthesis of this compound.
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): GC-MS or LC-MS would be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the N-H and C=N bonds.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final compound. Elemental analysis can also be used to confirm the empirical formula.
Potential Biological Activities and Mechanism of Action
Currently, there is a lack of specific studies detailing the biological activity and mechanism of action of this compound. However, the broader class of dimethylpyridine derivatives has been investigated for various therapeutic applications. These studies on structurally related compounds can provide valuable insights into the potential pharmacological profile of this compound.
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Antitubercular Activity: Several pyridine-2-methylamine derivatives have been identified as inhibitors of MmpL3, a crucial transporter in Mycobacterium tuberculosis, suggesting that dimethylpyridine scaffolds could be explored for the development of new antitubercular agents.[5]
-
Antileishmanial Activity: Derivatives of 2-amino-4,6-dimethylpyridine have demonstrated in vitro and in vivo activity against Leishmania mexicana.[6] The proposed mechanism for some of these compounds involves the inhibition of protein and DNA synthesis in the parasite.[6]
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Receptor Modulation: Dihydropyridine derivatives, which share the pyridine core, are known to interact with various receptors, including P2X receptors.[7] This suggests that this compound could potentially modulate the activity of certain receptors.
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Enzyme Inhibition: The pyridine nucleus is a common feature in many enzyme inhibitors.[8][9] Depending on its three-dimensional structure and electronic properties, this compound could potentially inhibit the activity of various enzymes, a hypothesis that warrants experimental investigation.
Given the absence of specific biological data for this compound, a hypothetical workflow for its initial biological screening is proposed below.
Caption: A proposed workflow for the initial biological evaluation of this compound.
Safety and Handling
Based on available safety information for this compound, the following hazard statements have been identified:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
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P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound (CAS 823-61-0) is a chemical compound with well-defined physicochemical properties. While its specific biological activities and mechanism of action remain to be elucidated, its structural similarity to other biologically active dimethylpyridine derivatives suggests that it may hold promise in various therapeutic areas, including infectious diseases and oncology. Further research is warranted to explore its pharmacological profile and to determine its potential as a lead compound in drug discovery programs. The synthetic and analytical workflows provided in this guide offer a framework for researchers to produce and characterize this compound for further investigation.
References
- 1. This compound | C7H10N2 | CID 578956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. 3,6-Dimethyl Pyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antileishmanial activity of 2-amino-4,6-dimethylpyridine derivatives against Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In search of selective P2 receptor ligands: interaction of dihydropyridine derivatives at recombinant rat P2X(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,6-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3,6-dimethylpyridin-2-amine. It details its chemical structure, identifiers, and physicochemical properties. While experimental spectroscopic data for this specific isomer is limited, this guide presents predicted spectral information and discusses analytical methodologies. Furthermore, a generalized synthesis protocol is outlined based on established reactions for related compounds. The guide also explores the potential biological significance of the aminopyridine scaffold, a core component of this molecule, in the context of drug discovery and development, drawing on the known activities of structurally related compounds.
Chemical Structure and Identifiers
3,6-dimethylpyridin-2-amine is a substituted pyridine derivative with the systematic IUPAC name 3,6-dimethylpyridin-2-amine.[1] The molecule consists of a pyridine ring with an amino group at the 2-position and methyl groups at the 3- and 6-positions.
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value | Reference |
| CAS Number | 823-61-0 | [1] |
| PubChem CID | 578956 | [1] |
| IUPAC Name | 3,6-dimethylpyridin-2-amine | [1] |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Canonical SMILES | CC1=C(N=C(C=C1)C)N | [1] |
| InChI | InChI=1S/C7H10N2/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3,(H2,8,9) | [1] |
| InChIKey | HWMKUXXLKIOVQZ-UHFFFAOYSA-N | [1] |
Physicochemical Properties
A summary of the known and computed physicochemical properties of 3,6-dimethylpyridin-2-amine is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 122.17 g/mol | [1] |
| Exact Mass | 122.084398 g/mol | [2] |
| Melting Point | 50-52 °C | |
| XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
Spectroscopic Data (Predicted and Comparative)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amino group protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (C4-H) | 6.5 - 7.5 | Doublet |
| Aromatic CH (C5-H) | 6.0 - 7.0 | Doublet |
| Amino NH₂ | 4.0 - 5.5 | Broad Singlet |
| Methyl CH₃ (C6-CH₃) | 2.2 - 2.5 | Singlet |
| Methyl CH₃ (C3-CH₃) | 2.0 - 2.3 | Singlet |
Note: Chemical shifts are highly dependent on the solvent used.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (C-NH₂) | 158 - 162 |
| C6 (C-CH₃) | 155 - 159 |
| C4 | 135 - 140 |
| C5 | 110 - 115 |
| C3 (C-CH₃) | 115 - 120 |
| C6-CH₃ | 20 - 25 |
| C3-CH₃ | 15 - 20 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 3,6-dimethylpyridin-2-amine will exhibit characteristic absorption bands for the amino group and the aromatic ring. As a primary amine, it is expected to show two N-H stretching bands.[3]
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |
| N-H Stretch (symmetric) | 3300 - 3400 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Weak |
| N-H Bend | 1580 - 1650 | Strong |
| C=C and C=N Stretch (aromatic ring) | 1400 - 1600 | Medium-Strong |
| C-N Stretch (aromatic amine) | 1250 - 1335 | Strong |
Mass Spectrometry
A mass spectrum for 3,6-dimethylpyridin-2-amine is available, showing the molecular ion peak.[2]
| m/z | Interpretation |
| 122.08 | Molecular Ion (M⁺) |
| 107 | [M - CH₃]⁺ |
Experimental Protocols
Proposed Synthesis of 3,6-dimethylpyridin-2-amine
A specific, high-yield synthesis for 3,6-dimethylpyridin-2-amine is not well-documented in the literature. However, a plausible synthetic route can be derived from methods used for analogous aminopyridines. One such approach is the amination of a corresponding halogenated pyridine precursor. A patent describes the formation of 2-amino-3,6-dimethylpyridine in a product mixture from the reaction of 2,4-diaminotoluene with ammonia over a γ-aluminum oxide catalyst at high temperature and pressure, suggesting that amination of substituted pyridines is a viable, though potentially unselective, route.[4]
Generalized Protocol for Amination of a Halogenated Pyridine:
This protocol is a general representation and would require optimization for the specific synthesis of 3,6-dimethylpyridin-2-amine from a precursor like 2-chloro-3,6-dimethylpyridine.
Materials:
-
2-Chloro-3,6-dimethylpyridine (or other suitable halogenated precursor)
-
Ammonia (aqueous or gaseous) or a primary amine
-
Catalyst (e.g., copper(I) oxide, palladium-based catalyst)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., ethylene glycol, DMF, or toluene)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vessel (e.g., a Schlenk tube or a pressure reactor) under an inert atmosphere, add the halogenated pyridine precursor, the catalyst, and the base.
-
Add the solvent to the mixture.
-
Introduce the aminating agent (ammonia or primary amine).
-
Seal the vessel and heat the reaction mixture to the required temperature (typically ranging from 60 to 150 °C) with stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using a suitable method, such as column chromatography or recrystallization, to obtain the desired 3,6-dimethylpyridin-2-amine.
Logical Relationships and Visualization
The following diagram illustrates the logical relationships between the chemical name, its structure, and its key identifiers.
Caption: Chemical identity map for 3,6-dimethylpyridin-2-amine.
Biological and Pharmacological Context
While specific biological activity data for 3,6-dimethylpyridin-2-amine is not extensively reported, the aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry.[5] Aminopyridine derivatives have demonstrated a wide range of pharmacological activities, making them attractive starting points for drug discovery programs.
Known Activities of the Aminopyridine Scaffold:
-
Antitubercular Agents: Pyridine-2-methylamine derivatives have been identified as potent inhibitors of MmpL3, a crucial transporter in Mycobacterium tuberculosis, highlighting their potential in developing new treatments for tuberculosis.[6]
-
Anticancer Properties: Certain dimethylpyridine derivatives have shown significant inhibitory activity against cyclooxygenase (COX) enzymes and cytotoxic effects against various cancer cell lines.[7] Additionally, some aminopyridine derivatives have been investigated as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma.[8]
-
Adenosine Receptor Ligands: Amino-3,5-dicyanopyridines have been synthesized and evaluated as ligands for adenosine receptors, which are implicated in various physiological processes and are targets for a range of therapeutic areas.[9]
-
Antiprotozoal Activity: The aminopyridine scaffold is being explored for the development of new drugs against neglected tropical diseases caused by protozoa, such as Chagas disease, human African trypanosomiasis, and leishmaniasis.[10]
-
Neurological Activity: 4-aminopyridine is a known potassium channel blocker used to improve walking in patients with multiple sclerosis.[10] Other aminopyridine derivatives have been investigated for their potential as antagonists of non-depolarizing muscle relaxants.[11]
Given the diverse biological roles of the aminopyridine core, 3,6-dimethylpyridin-2-amine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The specific substitution pattern of the two methyl groups may influence its pharmacokinetic and pharmacodynamic properties, offering opportunities for the development of new chemical entities with improved potency, selectivity, or metabolic stability. Further biological evaluation of this compound and its derivatives is warranted to explore its full potential in drug discovery.
References
- 1. 3,6-Dimethyl-2-pyridinamine | C7H10N2 | CID 578956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 5. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Precursors of 2-Amino-3,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis precursors and methodologies for obtaining 2-amino-3,6-dimethylpyridine, a valuable pyridine derivative in pharmaceutical and materials science research. The following sections present quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Core Synthesis Strategies
The synthesis of 2-amino-3,6-dimethylpyridine, also known as 2-amino-3,6-lutidine, can be approached through several strategic pathways. The most prominent methods involve the functionalization of 3,6-dimethylpyridine (3,6-lutidine) or the construction of the pyridine ring from acyclic precursors. This guide will focus on two primary, high-yield strategies:
-
Nitration of 3,6-Lutidine followed by Reduction: A classic and reliable method involving the introduction of a nitro group at the 2-position of the pyridine ring, which is subsequently reduced to the desired amino group.
-
Amination of 2-Halo-3,6-dimethylpyridine: A versatile approach that utilizes a halogenated lutidine derivative as a precursor for the introduction of the amino group, often through modern cross-coupling reactions.
A less common, direct approach involves the high-temperature amination of substituted aromatic compounds.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the quantitative data for the key synthesis routes to 2-amino-3,6-dimethylpyridine, providing a clear comparison of their efficiencies.
| Route | Precursor(s) | Key Reagents | Reaction Conditions | Yield (%) |
| 1 | 2,4-Diaminotoluene, Ammonia | γ-Aluminum oxide catalyst | High temperature and pressure | 11.6 |
| 2 | 3,6-Dimethylpyridine (3,6-Lutidine) | Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., Fe/HCl, H₂/Pd-C) | Nitration: 0-25 °C; Reduction: Varies with reagent | Not specified in literature |
| 3 | 2-Halo-3,6-dimethylpyridine | Ammonia or an ammonia equivalent, Palladium catalyst and ligand (for Buchwald-Hartwig) | Varies depending on the amination method | Not specified in literature |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of 2-amino-3,6-dimethylpyridine.
Route 1: Direct Amination of 2,4-Diaminotoluene
This method, while direct, provides a lower yield of the target compound.
Experimental Protocol:
A mixture of 2,4-diaminotoluene and ammonia is passed through a reactor containing a γ-aluminum oxide catalyst at elevated temperature and pressure. The product mixture is then purified to isolate 2-amino-3,6-dimethylpyridine. A specific example from the literature reports a yield of 11.6% when a molar ratio of 60:1 ammonia to 2,4-diaminotoluene is used.[1]
Route 2: Synthesis via Nitration and Reduction of 3,6-Lutidine
This two-step process is a more conventional and potentially higher-yielding approach.
Step 1: Nitration of 3,6-Lutidine to 2-Nitro-3,6-dimethylpyridine
Experimental Protocol:
To a stirred solution of 3,6-dimethylpyridine in concentrated sulfuric acid, a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature (typically 0-10 °C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The mixture is then carefully poured onto ice, and the resulting solution is neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude 2-nitro-3,6-dimethylpyridine. The product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or chromatography.
Step 2: Reduction of 2-Nitro-3,6-dimethylpyridine to 2-Amino-3,6-dimethylpyridine
Experimental Protocol:
Several methods are available for the reduction of the nitro group.[1][2]
-
Using Iron in Acidic Medium: To a mixture of 2-nitro-3,6-dimethylpyridine and iron powder in a solvent such as ethanol or acetic acid, a catalytic amount of hydrochloric acid is added. The mixture is heated to reflux with stirring for several hours. After the reaction is complete, the mixture is cooled, and the iron salts are filtered off. The filtrate is concentrated, and the residue is neutralized with a base to precipitate the 2-amino-3,6-dimethylpyridine.
-
Catalytic Hydrogenation: 2-Nitro-3,6-dimethylpyridine is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and a catalyst (e.g., 10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically at a pressure of 1-5 atm) and stirred at room temperature until the reaction is complete (monitored by TLC or GC). The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the desired product.
Route 3: Synthesis via Amination of 2-Halo-3,6-dimethylpyridine
This route offers a modern and highly versatile approach, particularly with the use of palladium-catalyzed cross-coupling reactions.
Step 1: Halogenation of 3,6-Lutidine to 2-Halo-3,6-dimethylpyridine
The synthesis of 2-chloro- or 2-bromo-3,6-dimethylpyridine can be achieved through various methods, including the Sandmeyer reaction from 2-amino-3,6-dimethylpyridine (if available) or direct halogenation under specific conditions.
Step 2: Amination of 2-Halo-3,6-dimethylpyridine
Experimental Protocol (Buchwald-Hartwig Amination): [3][4][5][6][7]
In an inert atmosphere glovebox, a reaction vessel is charged with 2-halo-3,6-dimethylpyridine, a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, Cs₂CO₃). A solvent (e.g., toluene, dioxane) and an amine source (e.g., ammonia, benzophenone imine, or an appropriate ammonia equivalent) are then added. The reaction mixture is heated to a specific temperature (typically 80-120 °C) and stirred for the required time. After completion, the reaction is cooled, diluted with a solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography to afford 2-amino-3,6-dimethylpyridine.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways and workflows.
Caption: Direct amination of 2,4-diaminotoluene.
Caption: Synthesis via nitration and reduction.
Caption: Synthesis via halogenation and amination.
Caption: Buchwald-Hartwig amination workflow.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 3,6-Dimethyl-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dimethyl-2-pyridinamine, also known as 2-Amino-3,6-dimethylpyridine, is a substituted pyridine derivative with the chemical formula C₇H₁₀N₂. As a member of the aminopyridine class, it holds significant interest for researchers in medicinal chemistry and materials science. The 2-aminopyridine scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and antihistaminic properties.[1] The strategic placement of methyl groups on the pyridine ring can significantly influence the molecule's steric and electronic properties, thereby affecting its reactivity, binding affinity to biological targets, and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its spectral characteristics and a discussion of its synthesis and potential reactivity. This document is intended to serve as a valuable resource for professionals engaged in drug discovery, chemical synthesis, and materials research.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀N₂ | [2] |
| Molecular Weight | 122.17 g/mol | [2] |
| CAS Number | 823-61-0 | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 50-52 °C | [3] |
| Boiling Point | 223 °C | [3] |
| pKa (Predicted) | 7.31 ± 0.50 | [3] |
| Flash Point | 111 °C | [3] |
| Solubility | General solubility in organic solvents like chloroform and dichloromethane has been noted for similar aminopyridine structures.[4] However, specific quantitative data for this compound is not readily available in the literature. | |
| Storage Temperature | Room temperature, under an inert atmosphere, and protected from light. Recommended storage at 2-8°C is also cited. | [3] |
Structural Identifiers:
| Identifier | Value | Reference(s) |
| InChI | 1S/C7H10N2/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3,(H2,8,9) | [2] |
| InChIKey | HWMKUXXLKIOVQZ-UHFFFAOYSA-N | [2] |
| SMILES | CC1=CC=C(C)N=C1N | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While a comprehensive set of experimentally verified spectra for this specific isomer is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 122, corresponding to the molecular weight of this compound.[2] A significant fragment at m/z = 121 may also be observed, corresponding to the loss of a hydrogen atom.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the methyl group protons. The two aromatic protons on the pyridine ring will appear as doublets in the aromatic region (typically δ 6.0-8.5 ppm). The two methyl groups will each appear as a singlet in the aliphatic region (typically δ 2.0-2.5 ppm), with their exact chemical shifts influenced by their position on the ring. The two protons of the primary amine group will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The five carbons of the pyridine ring will resonate in the downfield region (typically δ 100-160 ppm), with the carbon bearing the amino group (C2) and the methyl-substituted carbons (C3 and C6) having characteristic chemical shifts. The two methyl carbons will appear in the upfield region (typically δ 15-25 ppm). The chemical shifts for pyridine carbons are generally C2: ~150 ppm, C3: ~124 ppm, and C4: ~136 ppm, which will be influenced by the substituents in this compound.[5]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound include:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description | Reference(s) |
| N-H Stretching (Amine) | 3400-3250 | Two bands are expected for a primary amine, corresponding to symmetric and asymmetric stretching vibrations. | [6] |
| C-H Stretching (Aromatic) | 3100-3000 | Characteristic of C-H bonds on the pyridine ring. | |
| C-H Stretching (Aliphatic) | 3000-2850 | Corresponding to the C-H bonds of the methyl groups. | |
| N-H Bending (Amine) | 1650-1580 | A characteristic bending vibration for primary amines. | [6] |
| C=C and C=N Stretching | 1600-1450 | Multiple bands are expected due to the aromatic pyridine ring. | [7] |
| C-N Stretching | 1335-1250 | For aromatic amines. | [6] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its practical application.
Synthesis of this compound
While several methods exist for the synthesis of substituted aminopyridines, a specific, high-yield protocol for this compound is not extensively detailed in readily available literature. One patented method describes its formation as part of a product mixture.
General Synthetic Approach (from patent literature):
A potential route involves the reaction of 2,4-diaminotoluene with ammonia at high temperature and pressure over a γ-aluminum oxide catalyst. This process yields a mixture of aminodimethylpyridines, including 2-amino-3,6-dimethylpyridine.[8] Subsequent purification would be necessary to isolate the desired isomer.
Caption: General synthesis workflow for aminodimethylpyridines.
Alternative Aminopyridine Synthesis (Chichibabin Reaction):
The classic Chichibabin reaction, involving the reaction of a pyridine with sodium amide in a non-polar solvent, is a common method for synthesizing 2-aminopyridines.[9] However, its application to substituted pyridines can be complex and may lead to mixtures of isomers.
General Protocol for NMR Sample Preparation
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
General Protocol for FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin disc. Alternatively, for a solid probe, acquire the spectrum directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FT-IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: General workflow for spectroscopic analysis.
Reactivity and Biological Significance
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of the pyridine ring and the amino and methyl substituents.
-
Nucleophilicity: The amino group is a primary nucleophilic site, capable of reacting with a variety of electrophiles. The pyridine nitrogen is also a nucleophilic center, though its basicity and nucleophilicity can be modulated by the electronic effects of the substituents.
-
Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the activating amino and methyl groups.
-
Coordination Chemistry: As a bidentate ligand, 2-aminopyridines can coordinate to metal centers through both the pyridine nitrogen and the exocyclic amino nitrogen, forming stable metal complexes.[1][10] This property is of interest in the development of new catalysts and materials. For instance, 2-aminopyridines have been shown to react with ruthenium carbonyl clusters to form hydrido trinuclear clusters.[11]
Biological Significance and Drug Development
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds.[1][10][12] These compounds have shown a broad spectrum of pharmacological activities, including:
-
Enzyme Inhibition: Substituted 2-aminopyridines have been developed as potent and selective inhibitors of various enzymes, such as neuronal nitric oxide synthase (nNOS).[13]
-
Antimicrobial and Antiviral Activity: The 2-aminopyridine core is present in drugs with antibacterial and anti-HIV properties.[1]
-
Anti-inflammatory Effects: Several anti-inflammatory drugs, such as piroxicam and tenoxicam, contain the 2-aminopyridine structure.[1][9]
While specific biological activities for this compound have not been extensively reported, its structural similarity to known bioactive molecules suggests its potential as a building block for the synthesis of novel therapeutic agents. The methyl groups at the 3- and 6-positions can provide steric bulk and influence the lipophilicity, which may be exploited to fine-tune the binding affinity and pharmacokinetic properties of drug candidates.
Conclusion
This compound is a valuable chemical entity with a range of interesting physical and chemical properties. Its structural features, particularly the presence of the 2-aminopyridine scaffold, make it a compound of significant interest for further investigation in drug discovery and materials science. This technical guide has summarized the currently available data on this compound and provided an overview of its potential synthesis, reactivity, and biological significance. Further experimental work is warranted to fully elucidate its spectroscopic properties, develop optimized synthetic routes, and explore its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H10N2 | CID 578956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lookchem.com [lookchem.com]
- 5. testbook.com [testbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chimia.ch [chimia.ch]
- 8. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 9. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 13. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Solubility Determination of 3,6-Dimethyl-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,6-Dimethyl-2-pyridinamine (CAS No: 823-61-0) is a substituted pyridine derivative.[1][2] Understanding the solubility of this compound in various solvents is a critical parameter for a wide range of applications, including chemical synthesis, purification, formulation development, and in vitro/in vivo studies. Accurate solubility data is essential for ensuring reproducible experimental results and for the development of robust and scalable processes. This guide provides a framework for the systematic determination of the solubility of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties for this compound is presented below. This data has been compiled from various chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | PubChem[1] |
| Molecular Weight | 122.17 g/mol | PubChem[1] |
| CAS Number | 823-61-0 | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| IUPAC Name | 3,6-dimethylpyridin-2-amine | PubChem[1] |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in peer-reviewed literature or publicly accessible databases. The following table is provided as a template for researchers to populate with their experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Acetone | |||
| Dichloromethane | |||
| Ethyl Acetate | |||
| Toluene | |||
| Dimethyl Sulfoxide (DMSO) | |||
| N,N-Dimethylformamide (DMF) | |||
| Acetonitrile | |||
| Tetrahydrofuran (THF) |
Experimental Protocol for Solubility Determination
The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[3]
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Centrifuge (optional)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification (Chromatographic/Spectroscopic Method):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometry method.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method and determine the concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for Solubility Determination
Conclusion
This technical guide provides essential physicochemical information for this compound and a detailed, standardized protocol for the experimental determination of its solubility. While specific quantitative data is currently lacking in the public domain, the methodologies and templates provided herein are intended to empower researchers to generate high-quality, reproducible solubility data. Such data is invaluable for advancing research and development activities involving this compound.
References
Spectroscopic Profile of 3,6-dimethylpyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-dimethylpyridin-2-amine (CAS No: 823-61-0). Due to the limited availability of experimental spectra in public domains, this document focuses on predicted spectroscopic data, supplemented with mass spectrometry information and established principles of spectroscopic interpretation for this class of compounds. The information herein is intended to support research, drug development, and quality control activities where the characterization of 3,6-dimethylpyridin-2-amine is required.
Molecular Structure and Properties
3,6-dimethylpyridin-2-amine is a substituted pyridine derivative with the following key properties:
-
Molecular Formula: C₇H₁₀N₂[1]
-
Molecular Weight: 122.17 g/mol [1]
-
IUPAC Name: 3,6-dimethylpyridin-2-amine[1]
-
Synonyms: 2-Amino-3,6-dimethylpyridine[1]
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for 3,6-dimethylpyridin-2-amine, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 3,6-dimethylpyridin-2-amine
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | 7.2 - 7.4 | Doublet |
| H-5 | 6.5 - 6.7 | Doublet |
| NH₂ | 4.5 - 5.5 | Broad Singlet |
| CH₃ (at C-6) | 2.3 - 2.5 | Singlet |
| CH₃ (at C-3) | 2.1 - 2.3 | Singlet |
Note: Predicted data is derived from computational models and may vary from experimental values.
Table 2: Predicted ¹³C NMR Spectral Data for 3,6-dimethylpyridin-2-amine
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | 158 - 162 |
| C-6 | 155 - 159 |
| C-4 | 135 - 139 |
| C-3 | 118 - 122 |
| C-5 | 112 - 116 |
| CH₃ (at C-6) | 22 - 26 |
| CH₃ (at C-3) | 16 - 20 |
Note: Predicted data is derived from computational models and may vary from experimental values.
Infrared (IR) Spectroscopy
An experimental IR spectrum for 3,6-dimethylpyridin-2-amine is not available in the searched databases. However, the expected characteristic absorption bands can be predicted based on its functional groups. As a primary aromatic amine, it will exhibit characteristic N-H stretching and bending vibrations, as well as C-N stretching and aromatic ring vibrations.
Table 3: Expected IR Absorption Bands for 3,6-dimethylpyridin-2-amine
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands)[2] | Medium |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |
| C-H (Methyl) | Asymmetric & Symmetric Stretch | 2975 - 2850 | Medium |
| N-H (Amine) | Bending (Scissoring) | 1650 - 1580[2] | Medium to Strong |
| C=C, C=N (Aromatic Ring) | Ring Stretching | 1600 - 1450 | Medium to Strong |
| C-N (Aromatic Amine) | Stretch | 1335 - 1250[2] | Strong |
| N-H (Amine) | Wagging | 910 - 665 | Broad, Strong |
Mass Spectrometry (MS)
Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data for 3,6-dimethylpyridin-2-amine
| m/z | Relative Intensity | Interpretation |
| 122 | High | Molecular ion (M⁺) |
| 121 | High | [M-H]⁺ |
| 107 | Medium | [M-CH₃]⁺ |
| 94 | Medium | Further fragmentation |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3,6-dimethylpyridin-2-amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration should be adjusted to ensure good signal-to-noise ratio.
-
¹H NMR Spectroscopy:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve signal-to-noise or resolution.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
-
Use a sufficient number of scans, which will be significantly higher than for ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Employ a relaxation delay to ensure quantitative signal intensity if required.
-
Reference the spectrum to the solvent peak.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of 3,6-dimethylpyridin-2-amine (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition (FT-IR):
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
-
Mass Spectrometry (MS)
-
Sample Introduction (Electron Ionization - EI):
-
For a volatile and thermally stable compound like 3,6-dimethylpyridin-2-amine, a direct insertion probe or gas chromatography (GC) inlet can be used.
-
-
Data Acquisition (GC-MS):
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Parameters:
-
Use a suitable capillary column (e.g., DB-5ms).
-
Optimize the temperature program to ensure good separation and peak shape.
-
Use helium as the carrier gas.
-
-
MS Parameters:
-
Use a standard electron ionization energy of 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-200).
-
The mass spectrum of the GC peak corresponding to 3,6-dimethylpyridin-2-amine is then recorded.
-
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 3,6-dimethylpyridin-2-amine.
References
The Versatile Intermediate: A Technical Guide to 3,6-Dimethyl-2-pyridinamine
Abstract: 3,6-Dimethyl-2-pyridinamine is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique structural features, comprising a pyridine ring substituted with two methyl groups and an amino group, render it a valuable building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and its role as a precursor in various chemical transformations. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂ | [1][2] |
| Molecular Weight | 122.17 g/mol | [1][2] |
| CAS Number | 823-61-0 | [1][3] |
| Appearance | Solid | [4] |
| Purity | 97% | [4] |
| Storage Temperature | 2-8°C | [4] |
| InChI | InChI=1S/C7H10N2/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3,(H2,8,9) | [1][4] |
| InChIKey | HWMKUXXLKIOVQZ-UHFFFAOYSA-N | [1][4] |
| SMILES | Nc1nc(ccc1C)C | [1] |
Spectroscopic Data
| Spectroscopic Data | Value | Source(s) |
| Mass Spectrum (GC-MS) | The full spectrum is available in spectral databases. | [1] |
| Exact Mass | 122.084398 g/mol | [1] |
Synthesis of this compound
The synthesis of 2-aminopyridines can be achieved through various methods, with the Chichibabin reaction being a classic example. This reaction involves the amination of pyridine with sodium amide. For substituted pyridines like 3,6-dimethylpyridine, this reaction would introduce an amino group at the 2-position.
Experimental Protocol: Chichibabin Reaction (Generalized)
A generalized protocol for the synthesis of a 2-aminopyridine derivative via the Chichibabin reaction is as follows:
-
Reaction Setup: A solution of the corresponding substituted pyridine is prepared in an inert solvent (e.g., toluene, xylene) in a flask equipped with a reflux condenser and a mechanical stirrer.
-
Addition of Sodium Amide: Sodium amide is added portion-wise to the pyridine solution at an elevated temperature.
-
Reaction: The reaction mixture is heated under reflux for several hours to facilitate the amination process. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, the mixture is cooled, and the excess sodium amide is carefully quenched by the slow addition of water.
-
Extraction: The product is extracted from the aqueous layer using a suitable organic solvent.
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as crystallization or column chromatography, to yield the pure 2-aminopyridine derivative.
A patent describes a process for the preparation of 2-amino-alkylpyridines from diaminotoluenes in the presence of ammonia and a catalyst, which resulted in a mixture containing 2-amino-3,6-dimethylpyridine.[5]
Caption: Synthesis of this compound.
Applications as a Chemical Intermediate
This compound serves as a versatile intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries. The amino group can be readily functionalized, and the pyridine ring can participate in various coupling reactions.
For instance, the amino group can be acylated, alkylated, or used to form heterocyclic rings. One common application of 2-aminopyridines is in the synthesis of kinase inhibitors, where the aminopyridine scaffold often serves as a key pharmacophore that interacts with the hinge region of the kinase.
Caption: this compound in synthesis.
References
The Reactive Landscape of Substituted Aminopyridines: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, reactivity, and biological significance of substituted aminopyridines, offering a critical resource for chemists and pharmacologists.
Substituted aminopyridines are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties, arising from the interplay between the electron-donating amino group and the electron-deficient pyridine ring, govern a rich and varied reactivity. This guide provides a comprehensive technical overview of the synthesis, electronic effects, and reaction mechanisms pertinent to this important class of heterocyclic compounds. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to facilitate a deeper understanding and practical application of aminopyridine chemistry.
Synthetic Strategies for Accessing Substituted Aminopyridines
The regioselective introduction of an amino group onto a pyridine ring can be achieved through several powerful synthetic methodologies. The choice of method often depends on the desired substitution pattern and the nature of other functional groups present on the pyridine scaffold.
Nucleophilic Amination of Pyridines
The Chichibabin Reaction: A classic method for the direct amination of pyridines, the Chichibabin reaction involves the treatment of a pyridine derivative with sodium amide (NaNH₂) or a related strong base.[1] The reaction proceeds via nucleophilic attack of the amide anion at the electron-deficient C2 or C6 positions, followed by the elimination of a hydride ion.[2] While historically significant, the reaction often requires harsh conditions and may result in mixtures of regioisomers, particularly with substituted pyridines.[1][3]
Experimental Protocol: A Modern Approach to the Chichibabin Reaction
The following protocol describes a modified Chichibabin-type reaction with enhanced reactivity and milder conditions using a NaH-iodide composite.[4]
Materials:
-
Substituted pyridine (0.5 mmol)
-
Primary amine (1.0 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv)
-
Lithium iodide (LiI, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF), 0.5 mL
Procedure:
-
To a dry sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the substituted pyridine, primary amine, NaH, and LiI.
-
Add anhydrous THF via syringe.
-
Seal the tube and heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety Precautions: Sodium amide and sodium hydride are highly reactive and water-sensitive reagents.[1][5][6] Handle these reagents under an inert atmosphere and wear appropriate personal protective equipment, including a fire-retardant lab coat, safety goggles, and gloves.[5][7] Reactions should be performed in a well-ventilated fume hood.[6]
Synthesis from Pyridine N-Oxides
The activation of the pyridine ring through N-oxidation provides a versatile and regioselective route to 2-aminopyridines. The N-oxide functionality enhances the electrophilicity of the C2 and C6 positions, facilitating nucleophilic attack by amines.
Experimental Protocol: Synthesis of 2-Aminopyridines from Pyridine N-Oxides
This protocol is adapted from a method utilizing an activated isocyanide for the amination of pyridine N-oxides.[8]
Materials:
-
Substituted pyridine N-oxide (1.0 equiv)
-
Benzyl isocyanide (1.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 equiv)
-
Acetonitrile (MeCN) and Dimethylformamide (DMF) (3:1 mixture)
-
1 M Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction vessel, dissolve the substituted pyridine N-oxide, benzyl isocyanide, and TMSOTf in the MeCN/DMF solvent mixture (0.1 M based on the N-oxide).
-
Heat the reaction mixture to 105 °C for 4 hours under an inert atmosphere.
-
After cooling, concentrate the reaction mixture to remove volatile organics.
-
To the residue, add 1 M HCl and THF and stir at 50 °C until the intermediate N-formylaminopyridine is completely hydrolyzed to the desired 2-aminopyridine (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the product by chromatography.
Palladium-Catalyzed Amination
The Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of C-N bonds, including the synthesis of aminopyridines from halopyridines.[9][10] This reaction typically employs a palladium catalyst in conjunction with a specialized phosphine ligand and a base.
Table 1: Comparison of Yields for Palladium-Catalyzed Amination of 3-Bromo-2-aminopyridine with Secondary Amines
| Entry | Amine | Catalyst System | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / RuPhos | 83 |
| 2 | 2,6-Dimethylmorpholine | Pd₂(dba)₃ / RuPhos | 79 |
| 3 | Thiomorpholine | Pd₂(dba)₃ / RuPhos | 85 |
| 4 | Pyrrolidine | Pd₂(dba)₃ / RuPhos | 65 |
| 5 | Piperidine | Pd₂(dba)₃ / RuPhos | 81 |
Data adapted from a study on the palladium-catalyzed amination of 3-halo-2-aminopyridines.[9] Reaction conditions: 3-bromo-2-aminopyridine (1 mmol), amine (1.5 mmol), Pd₂(dba)₃ (2 mol %), RuPhos (4 mol %), LiHMDS (2.5 mmol), THF, 65 °C, 12 h.
Reactivity of Substituted Aminopyridines
The reactivity of the aminopyridine ring is dictated by the electronic interplay of the amino substituent and the pyridine nitrogen. The amino group, being a strong electron-donating group, increases the electron density of the pyridine ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack than pyridine itself. Conversely, the electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution compared to aniline.
Electrophilic Aromatic Substitution
Electrophilic substitution on the aminopyridine ring is a key transformation for further functionalization. The position of substitution is highly dependent on the location of the amino group and the reaction conditions.
Nitration: The nitration of aminopyridines typically requires careful control of reaction conditions to prevent over-oxidation and to achieve regioselectivity. For instance, the nitration of 2-aminopyridine with a mixture of nitric and sulfuric acid can yield a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[10]
Experimental Protocol: Nitration of 2-Aminopyridine
This protocol describes a general procedure for the nitration of 2-aminopyridine.[11][12]
Materials:
-
2-Aminopyridine
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-aminopyridine to the cold sulfuric acid with stirring, maintaining a low temperature.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 2-aminopyridine in sulfuric acid, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the solution with a base (e.g., aqueous ammonia) to fully precipitate the nitrated aminopyridines.
-
Filter the solid, wash with cold water, and dry.
-
Separate the isomers (e.g., 2-amino-3-nitropyridine and 2-amino-5-nitropyridine) by fractional crystallization or chromatography.
Bromination: The bromination of aminopyridines can be achieved using various brominating agents, such as bromine in acetic acid or N-bromosuccinimide (NBS). The regioselectivity is again influenced by the position of the amino group.
Nucleophilicity of the Amino and Pyridine Nitrogens
Aminopyridines possess two nucleophilic centers: the exocyclic amino nitrogen and the endocyclic pyridine nitrogen. The relative nucleophilicity of these two sites is a crucial factor in determining the outcome of reactions with electrophiles. Alkylation, for example, can occur at either nitrogen, and the regioselectivity can often be controlled by the reaction conditions.
Quantitative Analysis of Substituent Effects
The electronic effect of substituents on the reactivity of the aminopyridine ring can be quantified by examining their influence on the basicity of the molecule, as measured by the pKa of its conjugate acid. Electron-donating groups increase the electron density on the pyridine nitrogen, making it more basic and resulting in a higher pKa. Conversely, electron-withdrawing groups decrease the basicity and lower the pKa.
Table 2: pKa Values of Selected Substituted Aminopyridines
| Compound | pKa |
| Pyridine | 5.25 |
| 2-Aminopyridine | 6.86[13] |
| 3-Aminopyridine | 6.0[13] |
| 4-Aminopyridine | 9.17[13] |
| 2-Amino-3-methylpyridine | 7.15 |
| 2-Amino-5-methylpyridine | 7.05 |
| 2-Amino-5-chloropyridine | 5.45 |
| 4-Dimethylaminopyridine | 9.70 |
Note: pKa values can vary slightly depending on the measurement conditions.
The Hammett equation provides a linear free-energy relationship that can be used to correlate the reaction rates and equilibrium constants of reactions involving substituted aromatic compounds. For substituted pyridines, the Hammett plot of log(K/K₀) versus the substituent constant (σ) can provide valuable insights into the reaction mechanism and the sensitivity of the reaction to electronic effects.[14]
Role in Drug Development and Biological Systems
The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[15] Its ability to form key hydrogen bonds and other interactions with biological targets, combined with its favorable physicochemical properties, makes it an attractive building block for drug design.
Kinase Inhibitors
Aminopyridine derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.
EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[16] Mutations in EGFR can lead to its constitutive activation and are implicated in several cancers. Aminopyridine-based compounds have been developed as potent EGFR inhibitors.
CDK Inhibitors: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[17] Their aberrant activity is a hallmark of many cancers. Aminopyridine derivatives have been successfully designed to inhibit specific CDKs, leading to cell cycle arrest and apoptosis in cancer cells.
MAP4K4 Inhibitors: Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is involved in various signaling pathways that regulate cell migration, invasion, and inflammation.[18][19] Aminopyridine-based inhibitors of MAP4K4 are being investigated for their therapeutic potential in cancer and inflammatory diseases.
Ion Channel Modulators
Aminopyridines are well-known modulators of various ion channels, particularly voltage-gated potassium (Kv) and calcium (Cav) channels.[20][21][22]
Potassium Channel Blockers: 4-Aminopyridine, for example, is a clinically used drug that blocks Kv channels.[20] By inhibiting the repolarizing potassium current, it prolongs the action potential duration, which can enhance neurotransmitter release at the neuromuscular junction.
Calcium Channel Modulators: Some aminopyridine derivatives have been shown to modulate the activity of voltage-gated calcium channels, often through interaction with the auxiliary β subunit.[22] This can have significant effects on cellular processes that are dependent on calcium influx, such as neurotransmitter release and muscle contraction.
Conclusion
Substituted aminopyridines represent a versatile and highly valuable class of compounds with a rich and tunable reactivity. A thorough understanding of their synthesis, electronic properties, and reaction mechanisms is crucial for their effective application in both academic research and industrial drug development. The methodologies and data presented in this guide are intended to serve as a practical resource for scientists working with these important heterocyclic building blocks, facilitating the design and synthesis of novel molecules with desired chemical and biological properties. The continued exploration of aminopyridine chemistry promises to yield new therapeutic agents and advanced materials in the years to come.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. wcu.edu [wcu.edu]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. Mechanisms of Activation of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 11. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 12. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 13. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Structure and function of the β subunit of voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Voltage-Gated Potassium Channels: A Structural Examination of Selectivity and Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Mechanisms of Activation of Voltage-Gated Potassium Channels | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,6-Dimethyl-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dimethyl-2-pyridinamine, also known as 2-amino-3,6-lutidine, is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring with both amino and methyl substituents, makes it a valuable building block for the synthesis of more complex heterocyclic compounds and potential pharmaceutical agents. The strategic placement of the amino group at the 2-position allows for a variety of subsequent chemical transformations, including N-alkylation, acylation, and condensation reactions, enabling the construction of diverse molecular scaffolds.
This document provides a detailed protocol for the synthesis of this compound via the Chichibabin reaction, a classic and direct method for the amination of pyridine and its derivatives.[1][2][3][4] The protocol is adapted from established procedures for this type of transformation.
Principle of the Method
The synthesis of this compound is achieved through the direct amination of 3,6-lutidine (3,6-dimethylpyridine) using sodium amide in an inert, high-boiling solvent such as xylene or toluene.[1] This nucleophilic aromatic substitution reaction, known as the Chichibabin reaction, involves the addition of the amide anion (NH₂⁻) to the electron-deficient C2 position of the pyridine ring, followed by the elimination of a hydride ion (H⁻). The reaction progress is often indicated by the evolution of hydrogen gas as the displaced hydride reacts.[1] A subsequent aqueous work-up yields the desired 2-aminopyridine derivative.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Compound Name | Starting Material / Product | Molecular Formula | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Theoretical Yield (g) |
| 3,6-Lutidine | Starting Material | C₇H₉N | 107.15 | 1.0 | - |
| Sodium Amide | Reagent | NaNH₂ | 39.01 | 1.1 - 1.5 | - |
| This compound | Product | C₇H₁₀N₂ | 122.17 | - | (based on 1.0 equiv. of 3,6-Lutidine) |
Note: The yield of the Chichibabin reaction can be variable. A typical yield for this reaction is in the range of 60-80%.
Experimental Protocol: Chichibabin Amination of 3,6-Lutidine
Materials and Reagents:
-
3,6-Lutidine (3,6-dimethylpyridine)
-
Sodium amide (NaNH₂)
-
Anhydrous Toluene (or Xylene)
-
Ammonium chloride (saturated aqueous solution)
-
Sodium hydroxide (e.g., 2M aqueous solution)
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Mechanical stirrer or magnetic stirrer with stir bar
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
Safety Precautions: Sodium amide is a highly reactive and moisture-sensitive solid that can be flammable upon contact with water. This reaction should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere. Hydrogen gas is evolved during the reaction, which is flammable. Ensure there are no ignition sources nearby. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Reaction Setup:
-
Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser topped with a nitrogen/argon inlet and a drying tube, and a stopper.
-
Flush the entire apparatus with a slow stream of dry nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.
-
-
Charging the Reactor:
-
Under a positive pressure of inert gas, carefully add anhydrous toluene (or xylene) to the reaction flask.
-
Cautiously add sodium amide (1.1 to 1.5 equivalents) to the solvent with stirring. Note: Sodium amide can be pyrophoric; handle with extreme care.
-
-
Reaction Execution:
-
Heat the stirred suspension of sodium amide in toluene to reflux (approximately 110-111 °C for toluene).
-
Once refluxing, slowly add 3,6-lutidine (1.0 equivalent) to the reaction mixture dropwise via a dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, maintain the reaction mixture at reflux with vigorous stirring. The progress of the reaction can be monitored by the evolution of hydrogen gas, which can be bubbled through an oil bubbler. The reaction mixture typically develops a deep reddish-brown color.
-
Continue heating at reflux for 4-6 hours, or until the evolution of hydrogen gas ceases.
-
-
Reaction Quenching and Work-up:
-
After the reaction is complete, cool the flask to room temperature.
-
Very cautiously and slowly, add small portions of crushed ice or a saturated aqueous solution of ammonium chloride to the reaction mixture to quench any unreacted sodium amide. This process is highly exothermic and will evolve ammonia gas. Perform this step slowly in an efficient fume hood.
-
Once the quenching is complete, add water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer two to three times with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine all the organic extracts.
-
-
Purification:
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product will be obtained as an oil or a solid.
-
-
Final Purification (Optional but Recommended):
-
The crude this compound can be further purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
-
Characterization:
-
The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 2-Amino-3,6-dimethylpyridine
Introduction
2-Amino-3,6-dimethylpyridine, a substituted aminopyridine, is a valuable building block in medicinal chemistry and materials science. Aminopyridines serve as important pharmacophores in numerous bioactive molecules and are key intermediates in the synthesis of more complex heterocyclic systems.[1] The most direct and established method for introducing an amino group at the C2 position of a pyridine ring is the Chichibabin amination reaction.[2] This reaction involves the nucleophilic substitution of a hydride ion by an amide anion, typically generated from sodium amide (NaNH₂).[2]
This document provides a detailed protocol for the synthesis of 2-Amino-3,6-dimethylpyridine starting from 2,5-lutidine (3,6-dimethylpyridine). The methodology is adapted from a procedure for the amination of a closely related isomer, 3,4-lutidine, and represents a robust approach for this transformation.[3]
Data Presentation
The following table summarizes key quantitative data for the synthesis of aminolutidines via the Chichibabin reaction.
| Parameter | Value | Source |
| Starting Material | 2,5-Lutidine (3,6-dimethylpyridine) | - |
| Product | 2-Amino-3,6-dimethylpyridine | - |
| CAS Number | 823-61-0 | [4] |
| Molecular Formula | C₇H₁₀N₂ | - |
| Molecular Weight | 122.17 g/mol | - |
| Reaction Type | Chichibabin Amination | [2] |
| Reported Yield * | 81.1% | [3] |
| Melting Point | Data not available in searched literature | - |
*Note: The reported yield is for the synthesis of an isomeric mixture of 2-amino-3,4-dimethylpyridine and 2-amino-4,5-dimethylpyridine from 3,4-lutidine, as a direct experimental yield for the target compound was not found in the searched literature. This value is provided as a representative expectation for this class of reaction.[3]
Experimental Protocols
Synthesis of 2-Amino-3,6-dimethylpyridine via Chichibabin Amination
This protocol describes the amination of 2,5-lutidine using sodium amide in a high-boiling aromatic solvent. The procedure is adapted from a reported method for a similar substrate.[3]
Safety Precautions:
-
Sodium amide (NaNH₂) is highly reactive and pyrophoric upon contact with water or moist air. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction evolves hydrogen gas, which is highly flammable. The reaction must be conducted in a well-ventilated fume hood, and the apparatus must be equipped with a gas outlet bubbler to safely vent the hydrogen.
-
High temperatures and pressures are involved. Use appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves. A blast shield is recommended.
-
The hydrolysis of the reaction mixture is highly exothermic and should be performed with extreme caution by slowly adding water to the cooled reaction mixture.
Materials:
-
2,5-Lutidine (3,6-dimethylpyridine)
-
Sodium amide (NaNH₂)
-
Toluene (anhydrous)
-
Deionized water
-
Ammonium chloride (saturated solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
High-pressure autoclave or a robust sealed reaction vessel equipped with a mechanical stirrer, thermocouple, pressure gauge, and a pressure relief valve.
-
Heating mantle with temperature controller.
-
Inert gas line setup.
-
Separatory funnel.
-
Rotary evaporator.
-
Glassware for extraction and filtration.
-
Distillation apparatus for purification.
Procedure:
-
Reaction Setup: In a dry fume hood, charge the autoclave vessel with sodium amide (1.2 molar equivalents) and anhydrous toluene.
-
Inerting: Seal the autoclave and purge the system with inert gas (nitrogen or argon) to remove all air and moisture.
-
Addition of Reactant: While maintaining a positive pressure of inert gas, add 2,5-lutidine (1.0 molar equivalent) to the vessel.
-
Reaction Conditions: Pressurize the sealed autoclave with nitrogen to approximately 15 bars. Begin stirring the mixture.
-
Heat the reaction mixture to 180-190 °C. The onset of the reaction is indicated by the evolution of hydrogen gas, which will cause the internal pressure to rise.[3]
-
Maintain the reaction at this temperature for approximately 4-6 hours, or until the evolution of hydrogen gas ceases, as indicated by the stabilization of the internal pressure.[3]
-
Cooling: After the reaction is complete, turn off the heating and allow the autoclave to cool to room temperature.
Work-up and Purification:
-
Once at room temperature, carefully vent the excess pressure from the autoclave.
-
Quenching: Under an inert atmosphere, slowly and cautiously add water dropwise to the reaction mixture to hydrolyze the sodium salts and quench any unreacted sodium amide. This process is highly exothermic and will evolve ammonia gas.[3] Ensure the vessel is cooled in an ice bath during this step.
-
After the initial vigorous reaction has subsided, add more water to dissolve the inorganic salts.
-
Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic (toluene) phase.
-
Extract the aqueous phase twice with additional portions of toluene.[3]
-
Combine all the organic extracts.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The crude product, consisting of the target 2-Amino-3,6-dimethylpyridine and any unreacted 2,5-lutidine, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Visualization
Reaction Pathway Diagram
The following diagram illustrates the Chichibabin amination of 2,5-Lutidine to yield 2-Amino-3,6-dimethylpyridine.
Caption: Chichibabin amination of 2,5-Lutidine.
References
Synthesis of Aminopyridines: A Detailed Guide to Reaction Conditions and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of prevalent synthetic methodologies for the preparation of aminopyridines, crucial intermediates in the pharmaceutical and agrochemical industries. Detailed application notes, optimized reaction protocols, and comparative data are presented to aid researchers in the selection and implementation of the most suitable synthetic strategies.
Nucleophilic Substitution of Pyridines
Chichibabin Reaction
The Chichibabin reaction is a classic method for the direct amination of pyridines to afford 2-aminopyridines. It involves the reaction of a pyridine derivative with sodium amide or a related reagent.
Reaction Conditions:
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | NaNH₂ | Toluene or Xylene | 110-130 | 4-6 | 70-80 | [1] |
| Pyridine | NaNH₂ | Liquid NH₃ | -33 | 10-12 | Moderate | [1] |
| Pyridine | NaH/LiI, n-butylamine | THF | 65 | 18 | 95 | [2] |
| 2,2'-Bipyridine | n-butylamine, NaH, LiI | THF | 85 | - | Good | [2] |
Experimental Protocol: Chichibabin Amination of Pyridine
-
Preparation: A flame-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium amide (1.2 equivalents) and dry toluene or xylene under a nitrogen atmosphere.
-
Reaction: Pyridine (1 equivalent) is added dropwise to the stirred suspension.
-
Heating: The reaction mixture is heated to 110-130°C. The progress of the reaction can be monitored by the evolution of hydrogen gas.[3]
-
Work-up: After completion (typically 4-6 hours), the reaction mixture is cooled to room temperature.
-
Quenching: The mixture is carefully quenched by the slow addition of water, followed by an aqueous solution of ammonium chloride.
-
Extraction: The product is extracted with an organic solvent such as ethyl acetate or chloroform.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford 2-aminopyridine.
Reaction Pathway
Caption: Mechanism of the Chichibabin Reaction.
Transition Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the formation of C-N bonds, offering milder conditions and broader substrate scope compared to classical methods.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of arylamines, including aminopyridines, from aryl halides or triflates and amines.
Reaction Conditions:
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 2-18 | 80-95 | [4] |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ (1-5) | XPhos (2-10) | K₂CO₃ | Dioxane | 100 | 12 | 85-95 | [5] |
| 4-Chloropyridine | Alkylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Toluene | 110 | 24 | 70-90 | [6] |
| 2,4-Dichloropyridine | Arylamine | Pd(OAc)₂ (10) | XPhos (10) | K₂CO₃ | Toluene | 100 | 0.17 (MW) | High | [5] |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine
-
Preparation: To an oven-dried Schlenk tube, add 2-chloropyridine (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%).
-
Solvent Addition: The tube is evacuated and backfilled with argon. Anhydrous, degassed toluene (5 mL) is added via syringe.
-
Reaction: The Schlenk tube is sealed, and the mixture is heated in an oil bath at 80-100°C with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
Filtration: The mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
Extraction: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Experimental Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than palladium-catalyzed methods but offering a cost-effective alternative.
Reaction Conditions:
| Aryl Halide | Amine Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | aq. NH₃ | Cu₂O (5) | DMEDA (10) | K₂CO₃ | Ethylene Glycol | 60 | 16 | 92 | [1] |
| Bromo-naphthyridines | aq. NH₃ | Cu₂O | - | - | - | RT | - | 10-87 | [7] |
| Aryl Bromides/Iodides | Aromatic/Aliphatic Amines | CuI (10) | None | K₂CO₃ or t-BuOK | Deep Eutectic Solvent | 60-100 | 12 | up to 98 | [8] |
Experimental Protocol: Copper-Catalyzed Amination of 2-Bromopyridine
-
Preparation: A Schlenk tube is charged with Cu₂O (0.025 mmol, 5 mol%), 2-bromopyridine (0.5 mmol), K₂CO₃ (0.1 mmol, 20 mol%), and ethylene glycol (1 mL) under an argon atmosphere.
-
Reagent Addition: N,N'-Dimethylethylenediamine (DMEDA) (0.05 mmol, 10 mol%) and a 28% aqueous solution of ammonia (10 mmol, 20 equiv.) are added.
-
Reaction: The reaction mixture is stirred at 60°C for 16 hours.
-
Work-up: The mixture is cooled to room temperature and extracted with ethyl acetate (4 x 5 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography to yield 2-aminopyridine.[1]
Rearrangement Reactions
Rearrangement reactions provide alternative pathways to aminopyridines, often starting from carboxylic acid derivatives of pyridine.
Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom. For the synthesis of aminopyridines, this involves the rearrangement of a pyridinecarboxamide.
Reaction Conditions:
| Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Nicotinamide | Br₂, NaOH | Water | 70-75 | 85-89 (crude) | [2][6] |
| Nicotinamide | NaOCl, NaOH | Water | 0-20 then 50-80 | Good | [9] |
Experimental Protocol: Hofmann Rearrangement of Nicotinamide
-
Preparation: In a beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, a solution of sodium hydroxide (1.87 moles) in water (800 mL) is prepared. Bromine (0.6 mole) is added with stirring.
-
Reaction: When the temperature reaches 0°C, finely powdered nicotinamide (0.49 mole) is added at once with vigorous stirring. The ice bath is removed, and the solution is warmed to 70-75°C for a short period.
-
Work-up: The solution is cooled to room temperature and saturated with sodium chloride.
-
Extraction: The product is extracted with ether using a continuous extractor for 15-20 hours.
-
Purification: The ether extract is dried over sodium hydroxide pellets, filtered, and the ether is removed by distillation. The crude 3-aminopyridine is further purified by recrystallization.[6]
Curtius, Lossen, and Schmidt Rearrangements
These rearrangements all proceed through an isocyanate intermediate, which can be hydrolyzed to the corresponding amine.
-
Curtius Rearrangement: Involves the thermal decomposition of an acyl azide.[10][11] The acyl azide is typically prepared from the corresponding pyridinecarboxylic acid.
-
Lossen Rearrangement: Involves the rearrangement of an O-acylated hydroxamic acid.[12]
-
Schmidt Reaction: Involves the reaction of a carboxylic acid with hydrazoic acid in the presence of a strong acid.[13][14][15]
Conceptual Pathway for Rearrangement Reactions
Caption: Common isocyanate-forming rearrangement pathways.
Conclusion
The synthesis of aminopyridines can be achieved through a variety of methods, each with its own advantages and limitations. The Chichibabin reaction offers a direct route to 2-aminopyridines, while modern transition metal-catalyzed methods like the Buchwald-Hartwig amination and Ullmann condensation provide broader substrate scope and milder reaction conditions. Rearrangement reactions such as the Hofmann, Curtius, Lossen, and Schmidt offer alternative pathways from carboxylic acid derivatives. The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, and the scale of the reaction. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal and materials chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmdguru.com [pharmdguru.com]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. ir.nbu.ac.in [ir.nbu.ac.in]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. scispace.com [scispace.com]
- 13. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 14. Schmidt reaction | PPTX [slideshare.net]
- 15. byjus.com [byjus.com]
Application Notes and Protocols for 3,6-Dimethyl-2-pyridinamine in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dimethyl-2-pyridinamine, a substituted aminopyridine, presents a compelling scaffold for ligand design in organometallic chemistry. Its structural features, including the coordinating nitrogen atoms of the pyridine ring and the amino group, allow for versatile coordination modes with a variety of metal centers. The methyl substituents on the pyridine ring can influence the steric and electronic properties of the resulting metal complexes, potentially enhancing their stability, solubility, and catalytic activity. While specific research on this compound as a ligand is emerging, its structural similarity to other well-studied aminopyridine and lutidine-based ligands suggests significant potential in catalysis, materials science, and medicinal chemistry.
These application notes provide an overview of the potential applications of this compound in organometallic chemistry, along with detailed, generalized protocols for the synthesis and characterization of its metal complexes. The methodologies are based on established procedures for structurally related pyridine-based ligands and are intended to serve as a foundational guide for researchers.
Potential Applications
Organometallic complexes featuring aminopyridine-type ligands have demonstrated utility in a range of applications. Based on analogous systems, complexes of this compound are anticipated to be valuable in:
-
Homogeneous Catalysis: The steric hindrance provided by the methyl groups, combined with the electronic properties of the amino group, can be leveraged to design selective and efficient catalysts for various organic transformations. These may include cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), hydrogenation, and polymerization.
-
Materials Science: The ability of this ligand to form stable complexes with various metals could be exploited in the development of novel materials with interesting photophysical or electronic properties, such as luminescent materials or components for molecular electronics.
-
Bioinorganic Chemistry and Drug Development: Metal complexes with pyridine-based ligands have been investigated for their potential as therapeutic agents. The specific substitution pattern of this compound may lead to complexes with unique biological activities.
Experimental Protocols
The following protocols are generalized procedures for the synthesis and characterization of organometallic complexes involving 2-aminopyridine-type ligands and can be adapted for this compound.
Protocol 1: Synthesis of a Palladium(II) Complex
This protocol describes a general method for the synthesis of a dichloropalladium(II) complex with a 2-aminopyridine ligand, a common precursor for catalytic studies.
Materials:
-
This compound
-
Potassium tetrachloropalladate(II) (K₂PdCl₄)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Magnetic stirrer and hotplate
-
Schlenk flask and standard glassware
-
Filter funnel and filter paper
Procedure:
-
In a Schlenk flask, dissolve this compound (2 equivalents) in 20 mL of deionized water, with gentle heating if necessary.
-
In a separate beaker, dissolve potassium tetrachloropalladate(II) (1 equivalent) in 10 mL of deionized water to form a reddish-brown solution.
-
Slowly add the aqueous solution of K₂PdCl₄ to the solution of the ligand with vigorous stirring.
-
A precipitate should form upon addition. Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash it sequentially with deionized water (3 x 10 mL), ethanol (2 x 10 mL), and diethyl ether (2 x 10 mL).
-
Dry the resulting solid product under vacuum to yield the [Pd(this compound)₂Cl₂] complex.
Protocol 2: Characterization of the Metal Complex
A thorough characterization is crucial to confirm the identity and purity of the synthesized complex.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The coordination of the ligand to the metal center is expected to cause a downfield shift of the pyridine and amino proton signals compared to the free ligand.
-
¹³C NMR: Provides information on the carbon framework of the complex. Similar to ¹H NMR, coordination will induce shifts in the carbon resonances.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Record the FTIR spectrum of the complex (e.g., using a KBr pellet).
-
Compare the spectrum to that of the free ligand. Changes in the vibrational frequencies of the C=N and N-H stretching bands can provide evidence of coordination. A new band at lower wavenumber may appear corresponding to the metal-nitrogen bond.
3. Elemental Analysis:
-
Determine the weight percentages of carbon, hydrogen, and nitrogen in the complex. The experimental values should be in close agreement with the calculated values for the expected molecular formula.
4. Mass Spectrometry:
-
Use a suitable ionization technique (e.g., ESI-MS) to determine the mass-to-charge ratio of the complex, confirming its molecular weight.
Data Presentation
The following tables present hypothetical but representative data for a synthesized palladium(II) complex of this compound, based on typical results for similar complexes.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in DMSO-d₆
| Proton | Free Ligand (Hypothetical) | Pd(II) Complex (Hypothetical) | Δδ |
| Py-H | 7.20 (d) | 7.50 (d) | +0.30 |
| Py-H | 6.40 (d) | 6.70 (d) | +0.30 |
| NH₂ | 5.80 (s) | 6.20 (s) | +0.40 |
| CH₃ | 2.40 (s) | 2.55 (s) | +0.15 |
| CH₃ | 2.20 (s) | 2.30 (s) | +0.10 |
Table 2: Selected FTIR Vibrational Frequencies (cm⁻¹)
| Vibration | Free Ligand (Hypothetical) | Pd(II) Complex (Hypothetical) |
| ν(N-H) | 3450, 3300 | 3400, 3250 |
| ν(C=N) | 1620 | 1605 |
| ν(Pd-N) | - | 450 |
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of a metal complex with this compound and a conceptual representation of its coordination.
Applications of 3,6-Dimethyl-2-pyridinamine and its Analogs in Medicinal Chemistry: A Detailed Overview for Researchers
Introduction
While specific medicinal chemistry applications for 3,6-dimethyl-2-pyridinamine are not extensively documented in publicly available literature, the broader class of aminopyridine derivatives represents a cornerstone in modern drug discovery.[1][2][3][4] The 2-aminopyridine scaffold, in particular, is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs.[2][5] Its utility stems from its ability to engage in key interactions with biological targets, such as forming hydrogen bonds with the hinge region of kinases, and its synthetic tractability, which allows for the creation of diverse chemical libraries.[5] This document will provide an overview of the applications of aminopyridine derivatives, with a focus on areas where a dimethyl-substituted aminopyridine like this compound could be a valuable building block.
Core Applications in Drug Discovery
The aminopyridine moiety is a key component in a wide range of therapeutic agents, demonstrating its versatility in targeting various biological pathways implicated in numerous diseases.
1. Kinase Inhibition
The 2-aminopyridine core is a well-established scaffold in the design of kinase inhibitors due to its capacity to form crucial hydrogen bond interactions with the ATP-binding pocket of kinases.[5] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their inhibition is a proven strategy in cancer therapy.[5] For instance, Palbociclib, a first-in-class CDK4/6 inhibitor, features a 2-aminopyridine core that is vital for its activity.[5]
-
Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors: GSK-3β is implicated in the pathophysiology of Alzheimer's disease, bipolar disorder, and cancer. The aminopyridine scaffold is a key feature of several potent GSK-3β inhibitors.[5][6]
-
Dual-target Kinase Inhibitors: Researchers have developed novel 2-aminopyridine-based derivatives that act as dual inhibitors of CDK9 and histone deacetylase (HDAC), demonstrating enhanced antitumor effects.[1] Similarly, 6-amino pyridine derivatives have been explored as dual GSK-3β/CK-1δ inhibitors for the potential treatment of Alzheimer's disease.[6]
2. Neurological Disorders
Aminopyridines have shown significant promise in the treatment of neurological conditions. Dalfampridine (4-aminopyridine) is an approved medication for improving walking in patients with multiple sclerosis.[2] The mechanism of action involves the blockade of voltage-gated potassium channels.[2] This highlights the potential of substituted aminopyridines to modulate ion channel function.
3. Anti-infective Agents
The aminopyridine scaffold has been incorporated into molecules with potent anti-infective properties. For example, pyridine-2-methylamine derivatives have been identified as inhibitors of MmpL3, a crucial transporter protein in Mycobacterium tuberculosis, making them promising candidates for new anti-tuberculosis agents.[7]
Quantitative Data on Aminopyridine Derivatives
The following table summarizes the inhibitory activities of various aminopyridine derivatives against their respective targets, illustrating the potency that can be achieved with this scaffold.
| Compound Class | Target(s) | Key Compound Example | IC50 Values | Therapeutic Area | Reference |
| 2-Aminopyridine Derivatives | CDK9 / HDAC1 | Compound 8e | 88.4 nM / 168.9 nM | Oncology | [1] |
| 6-Amino Pyridine Derivatives | GSK-3β / CK-1δ | Compound 8d | 0.77 µM / 0.57 µM | Alzheimer's Disease | [6] |
| Pyridine-2-methylamine Derivatives | MmpL3 | Compound 37 | 0.125 µg/mL (MIC) | Tuberculosis | [7] |
| 3-Aminopyridine-2(1H)-one based metallodrugs | T. cruzi amastigotes | Compound 39a | 14.4 µM | Chagas Disease | [2] |
Experimental Protocols
Below are generalized protocols for the synthesis and biological evaluation of aminopyridine derivatives, based on methodologies reported in the literature.
Protocol 1: General Synthesis of Substituted 2-Aminopyridine Derivatives
This protocol outlines a multi-component reaction for the synthesis of 2-amino-3-cyanopyridine derivatives, which is a common strategy for generating libraries of these compounds.
Materials:
-
A suitable enaminone precursor
-
Malononitrile
-
A primary amine
-
Catalyst (e.g., piperidine)
-
Solvent (e.g., ethanol) or solvent-free conditions
Procedure:
-
Combine the enaminone, malononitrile, and primary amine in a reaction vessel.
-
Add a catalytic amount of piperidine.
-
The reaction can be performed under solvent-free conditions by heating the mixture or by refluxing in a solvent like ethanol.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2-aminopyridine derivative.
-
Characterize the final product using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.
Protocol 2: Kinase Inhibition Assay (Generic)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Test compound (e.g., an aminopyridine derivative)
-
Target kinase enzyme
-
Peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a multi-well plate, add the kinase enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping reagent.
-
Add the detection reagent to measure the amount of product formed (e.g., ADP).
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
The data is then used to calculate the IC50 value of the test compound, which is the concentration required to inhibit 50% of the kinase activity.
Visualizations
The following diagrams illustrate key concepts in the application of aminopyridine derivatives in medicinal chemistry.
Caption: A generalized workflow for the synthesis of 2-aminopyridine derivatives.
Caption: Mechanism of kinase inhibition by a 2-aminopyridine derivative.
Caption: The role of the aminopyridine scaffold in a typical drug discovery pipeline.
References
- 1. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,6-Dimethyl-2-pyridinamine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3,6-Dimethyl-2-pyridinamine and its derivatives in various palladium-catalyzed cross-coupling reactions. While direct literature examples of this compound as a ligand in these reactions are scarce, its structural similarity to other aminopyridines allows for its application as a substrate. The following sections detail protocols for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, adapted from established methodologies for analogous compounds.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] In this context, this compound can be arylated to produce N-aryl-3,6-dimethyl-2-pyridinamines, which are valuable scaffolds in medicinal chemistry.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aminopyridines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 1-Bromo-2,4-dimethylbenzene | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | NaOtBu | Toluene | Reflux | 35 |
| 2 | Aryl Bromide | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 27-82[2] |
Experimental Protocol: Synthesis of N-(2,4-Dimethylphenyl)-3,6-dimethyl-2-pyridinamine (Hypothetical)
This protocol is adapted from the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives.[2]
Materials:
-
This compound
-
1-Bromo-2,4-dimethylbenzene
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.05 mmol), Xantphos (0.10 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and 1-bromo-2,4-dimethylbenzene (1.2 mmol) to the flask.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture over ice water and extract with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(2,4-dimethylphenyl)-3,6-dimethyl-2-pyridinamine.
Caption: Workflow for the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[3] A bromo-substituted derivative of this compound, such as 5-bromo-3,6-dimethyl-2-pyridinamine, would be a suitable substrate for this reaction. The following protocol is based on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine.[4]
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Bromo-pyridine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic Acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good[4] |
| 2 | Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | 5-89[5] |
Experimental Protocol: Synthesis of 5-Aryl-3,6-dimethyl-2-pyridinamine (Hypothetical)
Materials:
-
5-Bromo-3,6-dimethyl-2-pyridinamine (hypothetical)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask, combine 5-bromo-3,6-dimethyl-2-pyridinamine (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] A halo-derivative of this compound would be required for this transformation. The following protocol is adapted from the Sonogashira coupling of 2-amino-3-bromopyridines.
Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Entry | Bromo-pyridine | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | - | - | - | - | - | Low |
| 2 | 3,5-Dibromo-2,6-dichloropyridine | Various Alkynes | - | - | - | - | - | Good |
Note: Specific catalyst and base details were not provided in the snippets for these examples.
Experimental Protocol: Synthesis of 3-Alkynyl-3,6-dimethyl-2-pyridinamine (Hypothetical)
Materials:
-
3-Bromo-3,6-dimethyl-2-pyridinamine (hypothetical)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add the palladium catalyst, copper(I) iodide, and 3-bromo-3,6-dimethyl-2-pyridinamine.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Caption: Workflow for the Sonogashira coupling reaction.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene.[7] A halo-substituted this compound would be a suitable starting material. The general principles of the Heck reaction can be applied, though specific conditions would need to be optimized.
General Considerations for Heck Reactions:
-
Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are common choices.
-
Ligand: Phosphine ligands such as triphenylphosphine are often used.
-
Base: Triethylamine or potassium carbonate are typically employed.
-
Solvent: Acetonitrile, DMF, or toluene are common solvents.
Due to the lack of a direct procedural analog in the provided search results, a detailed hypothetical protocol is not provided. However, the general workflow would resemble the other cross-coupling reactions, involving the setup of the reaction under inert conditions, heating, monitoring, and subsequent workup and purification.
Signaling Pathways and Logical Relationships
The products derived from the cross-coupling reactions of this compound and its derivatives are of significant interest in drug discovery. For instance, substituted aminopyridines are known to interact with various biological targets. The diagram below illustrates a logical relationship in a drug discovery context where these compounds could be screened for activity against a hypothetical kinase target.
Caption: Drug discovery workflow utilizing cross-coupling products.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of 3,6-Dimethyl-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of 3,6-Dimethyl-2-pyridinamine, a key intermediate in pharmaceutical synthesis. The following protocols for recrystallization and column chromatography are based on established methodologies for aminopyridine derivatives and are designed to achieve high purity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. While experimental data for this specific compound is limited in publicly available literature, data for isomeric and related compounds can provide valuable guidance. Commercial suppliers indicate that this compound is a solid at room temperature with a purity of approximately 97%, and it is recommended to be stored at 2-8°C.
| Property | Value (this compound) | Reference | Value (2-Amino-4,6-dimethylpyridine) | Reference | Value (3-Amino-2,6-dimethylpyridine) | Reference |
| Molecular Formula | C₇H₁₀N₂ | [1] | C₇H₁₀N₂ | [2] | C₇H₁₀N₂ | |
| Molecular Weight | 122.17 g/mol | [1] | 122.17 g/mol | [2] | 122.17 g/mol | |
| Appearance | Solid | White to off-white crystalline powder | [2] | Yellow powder | ||
| Melting Point | Not available | 63-64 °C | [2] | 121-123 °C | ||
| Boiling Point | Not available | 235 °C | [2] | 230 °C | ||
| Solubility | Insoluble in water (predicted) | Recrystallized from hexane, ether/petroleum ether, or benzene.[2] | Insoluble in water. |
Potential Impurities
The purification protocol should be designed to remove potential impurities arising from the synthetic route. A common method for the synthesis of 2-aminopyridines is the Chichibabin reaction.[3][4][5] For this compound, this would involve the amination of 2,5-lutidine (3,6-dimethylpyridine).
Diagram of the Chichibabin Reaction for Synthesis of this compound:
References
Application Notes and Protocols for the Analytical Characterization of 3,6-Dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dimethylpyridin-2-amine is a substituted pyridine derivative of interest in pharmaceutical and chemical research. As with any compound intended for potential development, rigorous analytical characterization is crucial to ensure its identity, purity, and stability. These application notes provide detailed protocols for the analysis of 3,6-dimethylpyridin-2-amine using various instrumental techniques, including chromatography, spectroscopy, and thermal analysis.
Physicochemical Properties
A summary of the key physicochemical properties of 3,6-dimethylpyridin-2-amine is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | PubChem |
| Molecular Weight | 122.17 g/mol | PubChem[1] |
| CAS Number | 823-61-0 | PubChem[1] |
| IUPAC Name | 3,6-dimethylpyridin-2-amine | PubChem[1] |
Chromatographic Analysis
Chromatographic techniques are essential for the separation and quantification of 3,6-dimethylpyridin-2-amine from impurities and related substances.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity assessment and quantification of 3,6-dimethylpyridin-2-amine. The following method is a general guideline and may require optimization for specific matrices.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., ammonium acetate) is a good starting point. The gradient or isocratic elution profile should be optimized for optimal separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 35°C, to ensure reproducibility.
-
Detection: UV detection at a wavelength of approximately 250 nm is appropriate for this compound.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent to obtain a known concentration. Filter the solution through a 0.45 µm filter before injection.
-
Injection Volume: 10 µL.
-
Quantification: Create a calibration curve using standard solutions of known concentrations to quantify the amount of 3,6-dimethylpyridin-2-amine in the sample.
Caption: Workflow for the GC-MS analysis of 3,6-dimethylpyridin-2-amine.
Spectroscopic Analysis
Spectroscopic techniques are employed for the structural elucidation and confirmation of 3,6-dimethylpyridin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
¹H NMR: Acquire the proton NMR spectrum. Expected signals would include aromatic protons, methyl protons, and the amine protons.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Expected signals would include aromatic carbons and methyl carbons.
Expected ¹H and ¹³C NMR Data (Reference)
While specific data for 3,6-dimethylpyridin-2-amine is not readily available in the searched literature, data for the isomeric 2-amino-6-methylpyridine can be used as a reference for chemical shift regions. [2]
| Nucleus | Expected Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| Aromatic CH | 6.0 - 7.5 |
| NH₂ | 4.5 - 5.5 (broad) |
| CH₃ | 2.2 - 2.5 |
| ¹³C NMR | |
| Aromatic C | 100 - 160 |
| CH₃ | 15 - 25 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Analysis
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching (amine) |
| 3100 - 3000 | C-H stretching (aromatic) |
| 2950 - 2850 | C-H stretching (methyl) |
| 1650 - 1550 | C=N and C=C stretching (pyridine ring), N-H bending |
| 1500 - 1400 | C-H bending (methyl) |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability and phase transitions of the material.
Experimental Protocol: DSC and TGA Analysis
-
Instrumentation: A simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) in an aluminum or platinum pan.
-
DSC Method: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This will reveal melting point and other phase transitions.
-
TGA Method: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to determine the decomposition temperature and weight loss profile.
Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of 3,6-dimethylpyridin-2-amine.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters obtained from the analytical characterization of 3,6-dimethylpyridin-2-amine. Note: These are representative values and may vary depending on the specific instrumentation and experimental conditions.
| Analytical Technique | Parameter | Typical Value |
| HPLC | Retention Time | Dependent on method |
| Purity | >98% (typical) | |
| GC-MS | Retention Time | Dependent on method |
| Molecular Ion (m/z) | 122 | |
| ¹H NMR | Chemical Shifts (ppm) | See Section 4.1 |
| ¹³C NMR | Chemical Shifts (ppm) | See Section 4.1 |
| FTIR | Key Peaks (cm⁻¹) | See Section 4.2 |
| DSC | Melting Point | To be determined |
| TGA | Decomposition Temp. | To be determined |
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of 3,6-dimethylpyridin-2-amine. The combination of chromatographic, spectroscopic, and thermal analysis techniques ensures a thorough evaluation of the compound's identity, purity, and stability, which is essential for its potential application in research and development.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3,6-Dimethyl-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dimethyl-2-pyridinamine, also known as 2-amino-3,6-dimethylpyridine, is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine scaffold is a key feature in a variety of biologically active molecules. This document provides a detailed application note and a scalable protocol for the synthesis of this compound via the Chichibabin reaction, a classic and effective method for the amination of pyridine derivatives.[1][2][3] The provided protocol is intended for large-scale laboratory or pilot plant synthesis.
Reaction Scheme
The synthesis of this compound is achieved through the direct amination of 3,6-dimethylpyridine using sodium amide in an inert, high-boiling solvent.[1][2][3]
Figure 1: Reaction scheme for the synthesis of this compound via the Chichibabin reaction.
Data Presentation
The following table summarizes the key quantitative data for the synthetic protocol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (for 1 mol scale) | Density (g/mL) | Boiling Point (°C) |
| 3,6-Dimethylpyridine | C₇H₉N | 107.15 | 1.0 | 107.15 g | ~0.95 | ~170-172 |
| Sodium Amide | NaNH₂ | 39.01 | 1.5 | 58.52 g | - | - |
| Toluene | C₇H₈ | 92.14 | - | 1 L | 0.867 | 111 |
| This compound | C₇H₁₀N₂ | 122.17 | - | Theoretical Yield: 122.17 g | - | - |
Note: The physical properties of 3,6-dimethylpyridine are estimated based on its isomers.[4][5]
Experimental Protocols
This protocol describes the large-scale synthesis of this compound from 3,6-dimethylpyridine.
Materials and Reagents:
-
3,6-Dimethylpyridine (≥98% purity)
-
Sodium amide (90% purity or higher)
-
Toluene (anhydrous)
-
Ammonium chloride (saturated aqueous solution)
-
Sodium hydroxide (aqueous solution, 2M)
-
Anhydrous magnesium sulfate
-
Activated carbon
-
Celite
Equipment:
-
A 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.
-
Heating mantle.
-
Large separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
Step 1: Reaction Setup
-
Under a nitrogen atmosphere, charge the 3-liter reaction flask with 1 L of anhydrous toluene.
-
Carefully add 58.52 g (1.5 mol) of sodium amide to the toluene with stirring. Caution: Sodium amide is a highly reactive and moisture-sensitive solid. Handle in a glovebox or under a nitrogen blanket.
-
Heat the suspension to 110°C with vigorous stirring.
Step 2: Chichibabin Reaction
-
Slowly add 107.15 g (1.0 mol) of 3,6-dimethylpyridine to the heated sodium amide suspension over a period of 1 hour.
-
After the addition is complete, raise the temperature to reflux (~110-115°C) and maintain for 6-8 hours. The reaction progress can be monitored by the evolution of hydrogen gas (use a bubbler) and by TLC analysis of quenched aliquots.
Step 3: Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
Caution: The following quenching step is highly exothermic and releases ammonia gas. Ensure adequate ventilation and cooling. Slowly and carefully add 500 mL of a saturated aqueous solution of ammonium chloride to the reaction mixture to quench the unreacted sodium amide.
-
Once the quenching is complete, add 500 mL of 2M sodium hydroxide solution to the mixture.
-
Transfer the mixture to a large separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 250 mL).
-
Combine the organic layers, wash with brine (2 x 250 mL), and dry over anhydrous magnesium sulfate.
Step 4: Purification
-
Filter the dried organic solution through a pad of Celite to remove the drying agent.
-
Add 10 g of activated carbon to the filtrate and stir for 30 minutes to decolorize the solution.
-
Filter through a pad of Celite to remove the activated carbon.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product is then purified by vacuum distillation to yield this compound as a solid.
Mandatory Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound.
Safety Considerations
-
Sodium Amide: Sodium amide is a highly reactive, corrosive, and water-reactive solid. It can ignite in air and reacts violently with water to release ammonia gas. All operations involving sodium amide must be conducted under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate gloves, must be worn at all times.
-
Toluene: Toluene is a flammable liquid and should be handled in a well-ventilated area away from ignition sources.
-
Reaction Quenching: The quenching of sodium amide is highly exothermic and releases ammonia, a toxic and corrosive gas. The quenching should be performed slowly and with adequate cooling and ventilation.
-
Hydrogen Evolution: The Chichibabin reaction evolves hydrogen gas, which is highly flammable. The reaction should be set up with a bubbler to safely vent the hydrogen gas.
References
Application Notes and Protocols for Reactions Involving 3,6-Dimethyl-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving 3,6-dimethyl-2-pyridinamine, a versatile building block in medicinal chemistry and materials science. The focus is on palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds.
Introduction
This compound is a substituted aminopyridine that serves as a valuable nucleophile in carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions. Its derivatives are of significant interest in drug discovery, particularly as scaffolds for kinase inhibitors, due to the ability of the aminopyridine moiety to form critical hydrogen bonds with the hinge region of kinase ATP-binding sites. The protocols detailed below describe the application of this compound and its derivatives in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-3,6-dimethylpyridin-2-amines
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines via a palladium-catalyzed cross-coupling of an amine with an aryl halide.[1][2] This reaction is instrumental in creating the core structures of many pharmaceutical compounds.[2] this compound can be effectively coupled with a variety of aryl and heteroaryl halides to generate a diverse library of N-substituted aminopyridine derivatives.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of aryl bromides with this compound.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., BINAP - (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl or XPhos)
-
Base (e.g., NaOtBu - Sodium tert-butoxide)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of various aryl bromides with aminopyridine derivatives, based on protocols for structurally similar compounds. Yields are highly dependent on the specific substrates and optimization of reaction conditions.
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | This compound | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 75-90 (expected) |
| 1-Bromo-4-methoxybenzene | This compound | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 70-85 (expected) |
| 2-Bromopyridine | This compound | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ | Dioxane | 110 | 24 | 60-80 (expected) |
| 4-Bromobenzonitrile | This compound | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 65-85 (expected) |
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3,6-dimethylpyridines
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[3] This reaction is widely used to form carbon-carbon bonds, for instance, to synthesize biaryl compounds, which are common motifs in pharmaceuticals. To utilize this compound in this context, it must first be converted to a suitable coupling partner, such as 2-bromo-3,6-dimethylpyridine.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the coupling of 2-bromo-3,6-dimethylpyridine with various arylboronic acids.
Materials:
-
2-Bromo-3,6-dimethylpyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ - Potassium Carbonate or Cs₂CO₃ - Cesium Carbonate)
-
Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine 2-bromo-3,6-dimethylpyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the base (2.0 mmol, 2.0 equiv.), and the palladium catalyst (0.03 mmol, 3 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 6-18 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
The following table presents representative quantitative data for the Suzuki-Miyaura coupling of bromopyridine derivatives with various arylboronic acids, based on established protocols for similar substrates.
| Bromopyridine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-3,6-dimethylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-95 (expected) |
| 2-Bromo-3,6-dimethylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 10 | 85-98 (expected) |
| 2-Bromo-3,6-dimethylpyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 14 | 70-85 (expected) |
| 2-Bromo-3,6-dimethylpyridine | 4-Trifluoromethylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 75-90 (expected) |
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Application in Drug Development: Kinase Inhibition
Derivatives of 2-aminopyridine are a cornerstone in the development of kinase inhibitors. The nitrogen atoms in the pyridine ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, respectively, allowing them to bind to the hinge region of the ATP-binding site of many kinases. This interaction is crucial for the inhibitory activity of drugs like Imatinib. The synthesis of libraries of N-aryl-3,6-dimethylpyridin-2-amines and 2-aryl-3,6-dimethylpyridines through the reactions described above is a key strategy for discovering novel and selective kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.
Diagram: General Kinase Inhibition Pathway
Caption: Inhibition of a kinase cascade by a derivative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dimethyl-2-pyridinamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3,6-Dimethyl-2-pyridinamine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Chichibabin reaction or related methodologies.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction: Reaction time may be too short or the temperature too low. The traditional Chichibabin reaction often requires high temperatures (100–130°C) to proceed effectively with unactivated pyridines.[1] | - Extend the reaction time and/or increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Consider using a more reactive amination system, such as a sodium hydride-lithium iodide composite, which can facilitate the reaction under milder conditions (e.g., 65-85°C).[2] |
| Poor quality of sodium amide: Sodium amide can decompose upon exposure to air and moisture, reducing its reactivity. | - Use freshly prepared or commercially available high-purity sodium amide. - Handle sodium amide under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. | |
| Insufficient basicity: The reaction requires a strong base to deprotonate the amine and facilitate the nucleophilic attack. | - Ensure the correct stoichiometry of the base is used. For a NaH-LiI system, a molar excess of NaH is typically required.[2] | |
| Formation of Multiple Products (Isomers) | Competitive amination at other positions: While the Chichibabin reaction typically favors amination at the C2 position, substitution at the C4 or C6 position can occur, especially with substituted pyridines. | - Optimize the reaction temperature; lower temperatures may improve regioselectivity. - Employ a modified Chichibabin reaction with a NaH-iodide composite, which has been shown to offer good regioselectivity for C2-amination.[2] |
| Significant Byproduct Formation | Side reactions: Over-amination or polymerization of the starting material or product can occur under harsh reaction conditions. | - Reduce the reaction temperature or shorten the reaction time. - Use a less concentrated solution to minimize intermolecular side reactions. |
| Difficult Product Purification | Contamination with starting material: If the reaction does not go to completion, the product will be contaminated with unreacted 3,6-dimethylpyridine. | - Optimize the reaction conditions to drive the reaction to completion. - Utilize column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate) to separate the product from the starting material. |
| Presence of tar-like impurities: High reaction temperatures can lead to the formation of polymeric or tarry byproducts, which can complicate purification. | - Perform the reaction under strictly anhydrous and inert conditions. - Consider a thorough work-up procedure, including an acidic wash to remove basic impurities, followed by extraction and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most established method is the Chichibabin reaction, which involves the direct amination of the pyridine ring using a strong base like sodium amide.[1][3] This reaction is a nucleophilic aromatic substitution where the amide anion attacks the electron-deficient C2 position of the pyridine ring.[1]
Q2: What are the critical parameters to control for a successful Chichibabin reaction?
A2: The key parameters to control are temperature, reaction time, and the quality of the reagents. The reaction often requires elevated temperatures, and the purity of the sodium amide is crucial for achieving a good yield.[1] It is also essential to maintain anhydrous and inert conditions to prevent side reactions.
Q3: Are there milder alternatives to the traditional Chichibabin reaction?
A3: Yes, a modified protocol using a composite of sodium hydride (NaH) and an iodide salt (such as LiI or NaI) has been developed. This system enhances the basicity of NaH and allows for the amination of pyridines under milder conditions, potentially improving the yield and reducing the formation of byproducts.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the product from the starting material. The formation of the product can be visualized under UV light.
Q5: What is the best way to purify the final product?
A5: Purification can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent may also be an effective purification method. For larger scales, vacuum distillation can be considered.
Experimental Protocols
Protocol 1: Traditional Chichibabin Reaction
This protocol is a general procedure adapted for the synthesis of this compound.
Materials:
-
3,6-Dimethylpyridine
-
Sodium amide (NaNH₂)
-
Anhydrous toluene or xylene
-
Ammonium chloride solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sodium amide (1.2 equivalents) to anhydrous toluene.
-
Heat the suspension to reflux (approximately 110°C).
-
Slowly add 3,6-dimethylpyridine (1 equivalent) to the stirred suspension.
-
Continue to heat the reaction mixture at reflux for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas and a change in color of the reaction mixture.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Modified Chichibabin Reaction with NaH-Iodide Composite
This protocol is based on a milder amination procedure.[2]
Materials:
-
3,6-Dimethylpyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Lithium iodide (LiI)
-
Ammonia (as a solution in an appropriate solvent or bubbled through the reaction)
-
Anhydrous Tetrahydrofuran (THF)
-
Ice-cold water
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a sealed tube under a nitrogen atmosphere, add 3,6-dimethylpyridine (1 equivalent), sodium hydride (3 equivalents), and lithium iodide (2 equivalents) in anhydrous THF.
-
Add the ammonia source.
-
Seal the tube and heat the reaction mixture to 65-85°C for 7-18 hours with stirring.
-
After the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Quench the reaction with ice-cold water.
-
Extract the organic materials with dichloromethane (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | n-Butylamine, NaH, LiI | THF | 65 | 18 | 95 | [2] |
| Pyridine | n-Butylamine, NaH, LiI | THF | 85 | 7 | 93 | [2] |
| 2,2'-Bipyridine | n-Butylamine, NaH, LiI | THF | 85 | 24 | 85 | [2] |
Note: The yields reported above are for pyridine and 2,2'-bipyridine as substrates in a modified Chichibabin reaction and serve as a reference for optimizing the synthesis of this compound.
Visualizations
References
Technical Support Center: Aminopyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during aminopyridine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield in Chichibabin Reaction for 2-Aminopyridine Synthesis
Question: I am performing a Chichibabin reaction to synthesize 2-aminopyridine, but my yields are consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Chichibabin reaction are a common issue and can often be attributed to several factors. The reaction involves the amination of pyridine with sodium amide, typically in an inert solvent like xylene or toluene at elevated temperatures.[1]
Troubleshooting Steps:
-
Purity of Sodium Amide: The purity of sodium amide is crucial. Interestingly, very pure sodium amide may result in a poor reaction, while less pure, technical-grade sodium amide often gives better yields, possibly due to the catalytic effect of impurities.[2]
-
Reaction Temperature: The reaction typically requires high temperatures (100-130°C) for unactivated pyridines.[1] Ensure your reaction is reaching and maintaining the optimal temperature. For more sensitive substrates, milder conditions using potassium amide in liquid ammonia with an oxidant like KMnO₄ can be employed.[1]
-
Reaction Time: The reaction time can vary from minutes to hours depending on the substrate.[3] Monitor the reaction progress by observing the evolution of hydrogen gas and the formation of a reddish color, which indicates the formation of the intermediate σ-adduct.[3]
-
Basicity of the Pyridine Substrate: The basicity of the pyridine derivative influences the reaction rate. The ideal pKa range is between 5 and 8.[3] Highly basic pyridines can lead to a buildup of electron density on the α-carbon, making it less electrophilic and slowing the reaction.[3]
Key Side Reaction: Dimerization
A significant side reaction that reduces the yield of the desired 2-aminopyridine is the formation of a bipyridine dimer.[3]
| Side Reaction | Product | Conditions Favoring Formation | Impact on Yield |
| Dimerization | 4,4'-di-tert-butyl-2,2'-bipyridine | Heating 4-tert-butylpyridine with sodium amide in xylene at atmospheric pressure. | Can be the major product (89% dimer vs. 11% aminated product).[3] |
Mitigation Strategy:
-
Increased Pressure: Performing the reaction under nitrogen pressure can significantly suppress dimerization. For example, with 4-tert-butylpyridine, increasing the pressure to 350 psi shifted the product distribution to 74% of the aminated product and only 26% of the dimer.[3]
2. Formation of Isomeric Byproducts in Aminopyridine Synthesis
Question: My synthesis is producing a mixture of aminopyridine isomers. How can I improve the regioselectivity of my reaction?
Answer:
The formation of isomeric byproducts is a common challenge, particularly when the pyridine ring has substituents or when using certain synthetic routes.
In the Chichibabin Reaction:
While the Chichibabin reaction predominantly yields the 2-aminopyridine due to the higher electrophilicity of the C2 and C6 positions, the formation of the 4-amino isomer can occur, especially with substituted pyridines.[1][4]
-
Steric Hindrance: In cases like 3-phenylpyridine, amination occurs regioselectively at the less sterically hindered C6 position over the C2 position.[5]
-
Substituent Effects: Electron-withdrawing groups on the pyridine ring can influence the position of amination.[1]
In Syntheses from Halopyridines:
The substitution of a leaving group (e.g., a halogen) on the pyridine ring is a common alternative to the Chichibabin reaction.[6] However, competing addition at the C4 position can be a drawback, depending on the substitution pattern and the use of N-alkyl pyridinium salts.[6]
Troubleshooting Isomer Formation:
-
Reaction Conditions: Carefully control reaction temperature and reagent stoichiometry, as these can influence the kinetic versus thermodynamic product distribution.
-
Catalyst and Ligand Choice (for catalyzed reactions): In transition metal-catalyzed reactions like the Buchwald-Hartwig amination, the choice of palladium catalyst and ligand can significantly impact regioselectivity.[6]
-
Purification: If isomer formation is unavoidable, efficient purification is key. Cation-exchange chromatography can be an effective method for separating aminopyridine derivatives.[7]
3. Over-alkylation in N-Alkylation of Aminopyridines
Question: I am trying to synthesize a secondary or tertiary aminopyridine by N-alkylation of a primary aminopyridine, but I am getting significant amounts of over-alkylated products. How can I control the reaction?
Answer:
Over-alkylation is a frequent side reaction when modifying the amino group of aminopyridines. This often necessitates a multi-step approach to achieve the desired product.[6]
Mitigation Strategies:
-
Protecting Groups: Protect the primary amino group before proceeding with other reactions on the molecule. The protecting group can be removed in a later step.
-
Stoichiometry Control: Use a limited amount of the alkylating agent and carefully monitor the reaction progress to stop it once the desired product is formed.
-
Reaction Conditions: Lowering the reaction temperature can sometimes help to reduce the rate of the second alkylation reaction.
Experimental Protocols
Protocol 1: General Procedure for the Chichibabin Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the pyridine substrate and an inert solvent (e.g., anhydrous xylene or toluene).
-
Reagent Addition: While stirring under a nitrogen atmosphere, carefully add sodium amide (NaNH₂) in portions.
-
Reaction: Heat the mixture to the desired temperature (typically 110-130°C) and maintain for the required time (can range from 1 to several hours).[1] Monitor the reaction by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow addition of water. An acidic workup is often included to ensure the formation of the final 2-aminopyridine product.[3]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography, recrystallization, or distillation.
Protocol 2: Purification of Aminopyridines by Recrystallization
This protocol provides a general method for purifying crude aminopyridine products.
-
Solvent Selection: Choose a solvent system in which the aminopyridine is soluble at high temperatures but poorly soluble at low temperatures. A common system for 3-aminopyridine is a mixture of benzene and ligroin.[8]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent mixture.
-
Decolorization: If the solution is colored, add a small amount of activated carbon (e.g., Norit) and sodium hydrosulfite and heat for a short period.[8]
-
Filtration: Filter the hot solution by gravity to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in a refrigerator to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum desiccator.[8]
Visualizing Reaction Pathways
Chichibabin Reaction and Dimerization Side Reaction
Caption: Chichibabin reaction pathway and dimerization side reaction.
Troubleshooting Workflow for Low Yield in Aminopyridine Synthesis
Caption: Troubleshooting workflow for low aminopyridine yield.
References
- 1. grokipedia.com [grokipedia.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. Illustrated Glossary of Organic Chemistry - Chichibabin reaction [chem.ucla.edu]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
overcoming challenges in the synthesis of 3,6-dimethylpyridin-2-amine
Technical Support Center: Synthesis of 3,6-Dimethylpyridin-2-amine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the synthesis of 3,6-dimethylpyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 3,6-dimethylpyridin-2-amine?
The synthesis of 3,6-dimethylpyridin-2-amine can be approached through several methods, each with distinct advantages and challenges. The most common strategies include:
-
Chichibabin Amination: This classic method involves the direct amination of a lutidine precursor (2,5-lutidine) using a strong base like sodium amide (NaNH₂) or sodium hydride (NaH). While direct, it often requires harsh conditions and can suffer from low regioselectivity and the formation of byproducts.[1] The use of such water-sensitive and hazardous reagents necessitates stringent safety measures and inert reaction conditions.[2]
-
Catalytic Amination of a Halopyridine: A more modern and often higher-yielding approach involves the catalytic amination of a pre-functionalized pyridine, such as 2-bromo-3,6-dimethylpyridine. Copper-based catalyst systems, for example, can facilitate the reaction with ammonia under milder conditions than the Chichibabin reaction.[3]
-
High-Temperature/Pressure Industrial Methods: Certain patents describe the synthesis from starting materials like 2,4-diaminotoluene and ammonia passed over a solid catalyst (e.g., γ-aluminum oxide) at high temperatures (350-400°C) and pressures (30-190 bar).[2] These methods are generally not feasible for standard laboratory-scale synthesis but are used for industrial production.
Q2: I am consistently getting low yields. What are the most common causes?
Low yields are a frequent challenge and can stem from several factors:
-
Incomplete Reaction: The reaction may not be proceeding to completion due to suboptimal conditions such as incorrect temperature, insufficient reaction time, or poor quality of reagents.
-
Side Reactions: The formation of unwanted byproducts, such as isomers, dimers, or polymers (tarring), can significantly consume starting material and reduce the yield of the desired product.[4]
-
Product Degradation: The target molecule may be unstable under the reaction or workup conditions, leading to decomposition.
-
Purification Losses: Significant amounts of the product can be lost during extraction, chromatography, or recrystallization steps, especially if the product has high water solubility or similar polarity to impurities.
Q3: My crude product shows multiple spots on TLC and extra peaks in the NMR. What are the likely impurities?
Common impurities encountered during the synthesis of 3,6-dimethylpyridin-2-amine include:
-
Unreacted Starting Material: The presence of the initial lutidine or bromolutidine precursor is common if the reaction is incomplete.
-
Isomeric Aminopyridines: Direct amination methods can lead to the formation of isomers, such as 4-amino-2,5-dimethylpyridine, which can be difficult to separate.
-
Hydroxypyridines: If water is not rigorously excluded, especially in reactions involving strong bases like sodium amide, the corresponding hydroxypyridine can form as a significant byproduct.
-
Dimerization or Polymerization Products: Harsh reaction conditions, particularly high temperatures, can promote the formation of complex mixtures and tar-like substances.
Q4: How can I effectively purify the final product?
Purification of aminopyridines can be challenging due to their basicity and polarity.
-
Column Chromatography: Silica gel chromatography is a standard method. To prevent peak tailing, which is common with amines, it is often beneficial to add a small amount of a basic modifier like triethylamine or ammonia to the eluent system (e.g., 0.5-1% in a hexane/ethyl acetate mixture).
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., isopropyl ether, ethanol/water, or toluene) can be a highly effective method for removing impurities and obtaining a high-purity product.[5]
-
Vacuum Distillation: For liquid products or low-melting solids, vacuum distillation can be an excellent purification technique, provided the compound is thermally stable.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
| Problem | Possible Cause | Suggested Solution |
| Reaction Fails to Initiate or Stalls | 1. Inactive Reagents: Sodium hydride or sodium amide may have degraded due to improper storage.[1] 2. Insufficient Temperature: The activation energy for the reaction has not been reached. 3. Catalyst Inactivity: In catalytic reactions, the catalyst may be poisoned or not properly activated.[3] | 1. Use freshly opened or properly stored reagents. Perform a test reaction on a small scale to confirm reagent activity. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 3. Ensure starting materials and solvents are free of impurities that could poison the catalyst (e.g., sulfur compounds). Use fresh catalyst. |
| Formation of a Dark, Tar-Like Substance | 1. Excessive Temperature: The reaction temperature is too high, leading to polymerization and decomposition. 2. Presence of Oxygen: Air leaking into the reaction setup can cause oxidative side reactions. | 1. Lower the reaction temperature. Consider adding reagents more slowly to control any exotherms. 2. Ensure the reaction is conducted under a completely inert atmosphere (e.g., Argon or Nitrogen) using properly dried glassware and solvents. |
| Low Regioselectivity (Multiple Isomers Formed) | 1. Poorly Selective Reaction: Direct amination of 2,5-lutidine is inherently difficult to control. | 1. Switch to a more regioselective synthetic route. Start with 2-bromo-3,6-dimethylpyridine and perform a catalytic amination, which directs the amino group to the C2 position. |
| Difficult Product Extraction from Aqueous Phase | 1. High Polarity/Water Solubility: The aminopyridine product may be protonated and highly soluble in the acidic or neutral aqueous layer. | 1. Adjust the pH of the aqueous layer to be strongly basic (pH > 10) using NaOH or K₂CO₃ before extraction to ensure the amine is in its freebase form. 2. Use a more polar extraction solvent like dichloromethane or perform continuous liquid-liquid extraction. 3. Saturate the aqueous layer with NaCl to decrease the product's solubility (salting out). |
Experimental Protocols
Method A: Copper-Catalyzed Amination of 2-Bromo-3,6-dimethylpyridine
This method is based on modern catalytic approaches and offers good yields and selectivity.[3]
Step 1: Reaction Setup
-
To a sealable reaction tube, add copper(I) oxide (Cu₂O, 5 mol%), 2-bromo-3,6-dimethylpyridine (1.0 equiv), and potassium carbonate (K₂CO₃, 0.2 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add ethylene glycol (as solvent) and a 28% aqueous ammonia solution (NH₃·H₂O, 20 equiv) via syringe.
-
Seal the tube tightly.
Step 2: Reaction
-
Place the sealed tube in a preheated oil bath at 60-80°C.
-
Stir the reaction mixture vigorously for 16-24 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (4 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate with 1% triethylamine) to yield pure 3,6-dimethylpyridin-2-amine.
Method B: Modified Chichibabin Amination of 2,5-Lutidine
This is a classic, though challenging, procedure requiring strict anhydrous and inert conditions.[1][2]
Step 1: Reaction Setup
-
To a three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv).
-
Wash the NaH with anhydrous hexane under argon to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous tetrahydrofuran (THF).
-
To this suspension, add 2,5-lutidine (1.0 equiv) and a primary amine source if required, or prepare sodium amide in situ.
-
For direct amination with sodium amide, slowly add NaNH₂ (2.0-3.0 equiv) to a solution of 2,5-lutidine in an anhydrous solvent like toluene or xylene.
Step 2: Reaction
-
Heat the mixture to reflux (typically 110-140°C) with vigorous stirring.
-
Maintain the reaction at reflux for 18-24 hours. The reaction mixture will typically turn dark red or brown. Hydrogen gas will evolve and should be vented safely.
Step 3: Workup and Purification
-
Cool the reaction mixture to 0°C in an ice bath.
-
CAUTION: Quench the reaction very slowly and carefully by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to destroy any unreacted NaH or NaNH₂. This is a highly exothermic and gas-evolving step.
-
Once the quenching is complete, extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the product via vacuum distillation or column chromatography as described in Method A.
Data & Visualization
Table 1: Comparison of Synthetic Methodologies
| Feature | Method A: Copper-Catalyzed Amination | Method B: Chichibabin Amination |
| Starting Material | 2-Bromo-3,6-dimethylpyridine | 2,5-Lutidine |
| Key Reagents | Cu₂O, NH₃·H₂O, K₂CO₃ | NaNH₂ (or NaH), Toluene |
| Temperature | 60-80°C | 110-140°C (Reflux) |
| Pressure | Atmospheric (in sealed tube) | Atmospheric |
| Pros | Milder conditions, higher selectivity, better functional group tolerance. | Uses readily available starting material. |
| Cons | Requires synthesis of the bromo-precursor. | Harsh conditions, hazardous reagents, low regioselectivity, byproduct formation. |
| Typical Yield | 60-90% | 20-50% |
Diagrams
Caption: General experimental workflow for the synthesis of 3,6-dimethylpyridin-2-amine.
Caption: Troubleshooting logic for diagnosing the cause of low reaction yield.
References
- 1. orgsyn.org [orgsyn.org]
- 2. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Aminopyridine Synthesis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of aminopyridines. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is the yield of my aminopyridine synthesis low?
Low yields in aminopyridine synthesis can stem from several factors depending on the reaction type. Here’s a breakdown of potential causes and solutions for common synthetic routes.
-
For Chichibabin Reactions:
-
Incomplete Reaction: The Chichibabin reaction often requires harsh conditions. Ensure the reaction has proceeded to completion by monitoring with TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature.[1][2]
-
Purity of Sodium Amide: The purity of sodium amide can significantly impact the reaction's success. Interestingly, very pure sodium amide may react poorly, while less pure sodium amide can give better yields, possibly due to catalytic impurities.[3]
-
Substrate Reactivity: Unactivated pyridines may not react well under standard Chichibabin conditions.[2] For such substrates, alternative methods like the Buchwald-Hartwig amination may be more suitable.
-
-
For Buchwald-Hartwig Aminations:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Ligand Choice: The choice of phosphine ligand is crucial for an efficient reaction.[4] For heteroaryl halides, bulky, electron-rich ligands are often preferred. It may be necessary to screen several ligands to find the optimal one for your specific substrate.
-
Inappropriate Base: The strength and solubility of the base are critical. Strong, non-coordinating bases like sodium tert-butoxide are common, but may not be suitable for base-sensitive substrates. In such cases, weaker bases like cesium carbonate can be used, though this may require higher temperatures or longer reaction times.[4]
-
-
For Reactions with Halopyridines:
-
Leaving Group Ability: The reactivity of halopyridines follows the order I > Br > Cl > F. If you are using a chloropyridine, you may need more forcing conditions (higher temperature, stronger base) than with a bromopyridine.
-
Side Reactions: At elevated temperatures, side reactions such as hydrodehalogenation can occur, reducing the yield of the desired product.[4] This can sometimes be mitigated by lowering the reaction temperature or screening different ligands and bases.[4]
-
2. How can I improve the regioselectivity of my aminopyridine synthesis?
Achieving the desired regioselectivity is a common challenge, particularly with substituted pyridines.
-
Steric Hindrance: The position of substitution is often directed by steric effects. Bulky substituents on the pyridine ring can hinder amination at adjacent positions. For instance, in the Chichibabin reaction, if the 2- and 6-positions are blocked, amination may occur at the 4-position, albeit often in lower yield.[3]
-
Electronic Effects: The electronic properties of substituents on the pyridine ring also influence the site of amination. Electron-withdrawing groups can activate the pyridine ring towards nucleophilic attack.
-
Directed Amination: In some cases, specific synthetic strategies can be employed to achieve high regioselectivity. For example, using pyridine N-oxides can be an effective way to introduce an amino group at the 2-position.[5][6] The Buchwald-Hartwig amination of 2,4-dichloropyridine has been shown to be highly regioselective for the 2-position.[7]
3. I am observing significant side product formation. What are the common side reactions and how can I minimize them?
-
Hydrodehalogenation: In palladium-catalyzed reactions, the replacement of the halide with a hydrogen atom is a frequent side reaction.[4]
-
Troubleshooting:
-
Optimize the Base: Using a less sterically hindered or a weaker base can sometimes reduce this side reaction.[4]
-
Lower the Reaction Temperature: Higher temperatures can promote side reactions.[4]
-
Ligand Screening: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can be beneficial.[4]
-
-
-
Dimerization/Polymerization: In some cases, self-coupling of the starting materials or polymerization can occur, especially at high concentrations or temperatures.
-
Troubleshooting:
-
Lower the Concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions.
-
Control the Temperature: Gradual heating and maintaining a stable reaction temperature can help to minimize polymerization.
-
-
-
Formation of Hydroxypyridines: In the Chichibabin reaction, the formation of hydroxypyridines can be a side reaction.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure strictly anhydrous conditions to minimize the presence of water, which can lead to the formation of the hydroxy side product.
-
-
4. What are the best practices for purifying aminopyridines?
The purification of aminopyridines can be challenging due to their basicity and potential for metal chelation.
-
Column Chromatography: Silica gel chromatography is a common method, but the basicity of aminopyridines can lead to tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent.
-
Acid-Base Extraction: An acid-base workup can be an effective way to separate the basic aminopyridine product from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove impurities, and then the aqueous layer is basified to regenerate the free aminopyridine, which is then extracted with an organic solvent.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Screening different solvents is recommended to find the optimal conditions.
-
Specialized Chromatography: For challenging separations, such as removing excess 2-aminopyridine from pyridylamination reactions, cation-exchange chromatography can be a very efficient method.[8]
Data Presentation: Reaction Parameter Optimization
Table 1: Optimization of Chichibabin Amination of Pyridine with n-Butylamine [9][10]
| Entry | NaH (equiv) | LiI (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3 | 2 | 65 | 18 | 95 |
| 2 | 3 | 0 | 65 | 18 | Low |
| 3 | 3 | 2 | 85 (sealed) | 7 | 93 |
| 4 | 3 | 2 (NaI) | 65 | 18 | Sluggish |
Table 2: Buchwald-Hartwig Amination of 3-Bromopyridine-D4 - Representative Conditions [11]
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd2(dba)3 (2) | BINAP (3) | NaOtBu | Toluene | 100 | >95 |
| Aniline | Pd(OAc)2 (2) | XPhos (4) | Cs2CO3 | Dioxane | 110 | >90 |
| Benzylamine | Pd2(dba)3 (1) | RuPhos (2) | K3PO4 | t-BuOH | 80 | >95 |
Experimental Protocols
Protocol 1: General Procedure for Chichibabin Amination Mediated by NaH/LiI [10]
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add NaH (3.0 equiv) and LiI (2.0 equiv).
-
Under a nitrogen atmosphere, add anhydrous THF.
-
Add the primary amine (2.0 equiv) to the suspension.
-
Add pyridine (1.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 66 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Heteroaryl Halide [11]
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the heteroaryl halide (1.0 equiv) and the amine (1.0-1.2 equiv).
-
Add anhydrous solvent (e.g., toluene, dioxane) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for aminopyridine synthesis.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Chichibabin Reaction | PPTX [slideshare.net]
- 2. scientificupdate.com [scientificupdate.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. orgsyn.org [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3,6-Dimethyl-2-pyridinamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,6-Dimethyl-2-pyridinamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route employed. However, common impurities may include unreacted starting materials, isomers, and byproducts from side reactions. Based on analogous aminopyridine syntheses, potential impurities are outlined in the table below.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are recrystallization and column chromatography. A combination of these methods often yields a product of high purity.
Q3: How can I effectively monitor the purity of this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide more quantitative assessments of purity. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Oily Product After Synthesis or Concentration
-
Possible Cause: The presence of residual solvent or low-melting point impurities. The product itself may also be an oil at room temperature if impure.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.
-
Trituration: Attempt to solidify the oil by triturating with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether).
-
Column Chromatography: If trituration fails, purify the oil using silica gel column chromatography.
-
Issue 2: Low Recovery After Recrystallization
-
Possible Cause: The chosen solvent system may be too good, meaning the compound remains significantly soluble even at low temperatures. The initial amount of crude material may have been overestimated.
-
Troubleshooting Steps:
-
Solvent System Optimization: Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Refer to the solvent selection table for guidance.
-
Concentration of Mother Liquor: Reduce the volume of the mother liquor and cool again to induce further crystallization.
-
Anti-Solvent Addition: If a single solvent is not effective, consider a binary solvent system. Dissolve the compound in a good solvent and then slowly add an anti-solvent (in which the compound is insoluble) until turbidity is observed. Heat to redissolve and then allow to cool slowly.
-
Issue 3: Persistent Impurities After Column Chromatography
-
Possible Cause: The polarity of the impurity may be very close to that of the product, leading to co-elution. The column may have been overloaded.
-
Troubleshooting Steps:
-
Optimize Eluent System: Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture to improve separation.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.
-
Recrystallization: If the chromatographed product is a solid, recrystallization can be an effective subsequent step to remove closely eluting impurities.
-
Data Presentation
Table 1: Potential Impurities in Crude this compound
| Impurity Name | Chemical Structure | Potential Origin |
| 2,5-Lutidine | Starting material for some synthetic routes | |
| Isomeric Aminopyridines | e.g., 4,6-Dimethyl-2-pyridinamine | Side reaction during amination |
| Over-alkylated Products | If synthesis involves alkylation steps | |
| Unreacted Aminating Agent | e.g., Sodamide | Incomplete reaction |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Solvent/Solvent System | Rationale |
| Recrystallization | Toluene, Heptane/Ethyl Acetate, Dichloromethane/Hexane | Good balance of solubility at different temperatures. |
| Column Chromatography | Ethyl Acetate/Hexane gradient, Dichloromethane/Methanol gradient | Allows for separation based on polarity differences. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., toluene).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
troubleshooting guide for the synthesis of substituted pyridines
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis are a frequent issue, often stemming from suboptimal reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or the formation of side products.[1][2]
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Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient and require long reaction times.[1][2]
-
Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized to the pyridine. If this step is incomplete, the yield of the final product will be low.[1][3]
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Side Reactions: Byproducts can form, consuming starting materials and reducing the yield of the desired pyridine.[1] In unsymmetrical Hantzsch reactions, the order of reagent addition is critical to avoid the formation of undesired intermediates.[1]
To improve your yield, consider the troubleshooting suggestions outlined in the table below.
Q2: I am observing unexpected byproducts in my Kröhnke pyridine synthesis. How can I improve the selectivity?
A2: Side product formation in the Kröhn-ke synthesis is a common reason for reduced yields. This can be due to several factors including impure starting materials, incorrect reaction temperature, or incomplete cyclization.
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Reagent Purity: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is crucial. Impurities can lead to side reactions or inhibit the desired reaction.[1][4]
-
Temperature Control: While the Kröhnke synthesis is generally conducted at elevated temperatures, excessive heat can promote the decomposition of starting materials and the formation of byproducts.[1][4]
-
Incomplete Cyclization: The initial Michael addition product, a 1,5-dicarbonyl intermediate, may not efficiently cyclize, leading to its accumulation or decomposition.[1]
Careful control of stoichiometry and temperature can help minimize the formation of these side products.[1]
Q3: My crude pyridine product is a dark, oily substance that is difficult to purify. What are the best strategies for purification?
A3: The presence of a dark oil often indicates impurities or polymeric byproducts.[4] Several purification strategies can be employed:
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Acid-Base Extraction: If your target pyridine is not acid-sensitive, washing the organic extract with a dilute acid solution (e.g., 1M HCl) will protonate the pyridine, forming a water-soluble pyridinium salt that will move to the aqueous layer. The aqueous layer can then be separated, basified (e.g., with NaOH), and the purified pyridine re-extracted into an organic solvent.[5]
-
Copper Sulfate Wash: For acid-sensitive compounds, washing with an aqueous solution of copper(II) sulfate is an effective alternative. Pyridine forms a water-soluble complex with copper ions, which can then be removed in the aqueous phase.[5]
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Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. The choice of solvent is critical. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[6] Common solvent systems for pyridines include ethanol/water, n-hexane/ethyl acetate, and toluene.[6][7]
-
Column Chromatography: For complex mixtures or to remove close-running impurities, column chromatography is often necessary. A range of solvent systems can be used, typically starting with a non-polar eluent and gradually increasing the polarity.[4]
Q4: I am having trouble with emulsion formation during the aqueous work-up of my reaction. How can I break the emulsion?
A4: Emulsions are common when the reaction mixture contains substances that act as surfactants.[8] To break an emulsion, you can try the following:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to force the separation of the organic and aqueous phases.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of an emulsion in the first place.
-
Filtration through Celite: Filtering the entire mixture through a pad of Celite can sometimes help to break up the emulsion.
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and aid in separation.
Troubleshooting Guides for Specific Pyridine Syntheses
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a four-component reaction between an aldehyde, ammonia, and two equivalents of a β-ketoester to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[2]
Common Problems and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient reaction conditions.[1][2] | - Employ a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles.[1][3] - Consider a solvent-free approach using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures.[3] |
| Incomplete oxidation of the dihydropyridine intermediate.[1][2] | - Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO4, iodine).[2][3] - Monitor the reaction progress by TLC or LC-MS to confirm the complete conversion of the dihydropyridine.[3] | |
| Formation of Side Products | Incorrect order of reagent addition in unsymmetrical syntheses.[1] | - Pre-form the Knoevenagel adduct (between the aldehyde and one equivalent of the β-ketoester) before adding the enamine (formed from the second equivalent of the β-ketoester and ammonia).[1] |
| Unexpected NMR Signals | Presence of the oxidized pyridine byproduct. | - A singlet around δ 8.8 ppm in the 1H-NMR spectrum can indicate the aromatic proton of the fully oxidized pyridine.[9] |
Quantitative Data: Optimization of Hantzsch Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | None | Ethanol | Reflux | 8 h | 45 | [2] |
| 2 | PTSA | Aqueous Micelles (SDS) | RT (Ultrasound) | 1 h | 96 | [2] |
| 3 | γ-Al2O3 nanoparticles | Solvent-free | 90 | 15 min | 95 | [3] |
| 4 | Ceric Ammonium Nitrate (CAN) | Solvent-free | RT | 2.5 h | 92 | [10] |
Experimental Protocol: High-Yield, Solvent-Free Hantzsch Synthesis [3]
-
Combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (2 mmol), and γ-Al2O3 nanoparticles (0.2 g) in a round-bottom flask.
-
Heat the mixture at 90°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-25 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the flask and stir to dissolve the product.
-
Filter the mixture to recover the γ-Al2O3 nanoparticle catalyst (which can be washed, dried, and reused).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
To obtain the final pyridine, oxidize the 1,4-dihydropyridine using a suitable oxidizing agent (e.g., iodine in refluxing methanol).[7]
Troubleshooting Workflow for Low Yield in Hantzsch Synthesis
Caption: A decision tree for troubleshooting low yields in Hantzsch pyridine synthesis.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines from the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[10][11]
Common Problems and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Impure or wet starting materials.[1][4] | - Purify the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound before use (e.g., by recrystallization).[4] - Ensure all reagents, especially the pyridinium salt, are thoroughly dried.[1] |
| Suboptimal reaction temperature.[1][4] | - Screen a range of temperatures (e.g., 80-140°C) to find the optimal condition for your specific substrates.[4] | |
| Formation of Side Products | Incomplete cyclization of the 1,5-dicarbonyl intermediate.[1] | - Ensure an adequate amount of ammonium acetate is used. - Optimize the reaction time and temperature to favor cyclization over decomposition.[4] |
| Self-condensation of the α,β-unsaturated carbonyl. | - Control the rate of addition of the reagents. - Maintain the optimal reaction temperature.[1] |
Quantitative Data: Solvent and Temperature Effects in Kröhnke Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methanol | 65 | 6 | 55 | [4] |
| 2 | Glacial Acetic Acid | 120 | 4 | 85 | [4] |
| 3 | Ethanol | 80 | 8 | 68 | [4] |
| 4 | Solvent-free | 130 | 2 | 92 | [12] |
Experimental Protocol: Preparation of N-Phenacylpyridinium Bromide (Kröhnke Salt) [2]
-
Dissolve 2-bromoacetophenone (1.0 equiv) in a minimal amount of acetone.
-
To this solution, add pyridine (1.1 equiv) dropwise with stirring at room temperature. A precipitate will form.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold acetone to remove any unreacted starting materials.
-
Dry the product under vacuum to yield N-phenacylpyridinium bromide as a white solid.
Experimental Workflow for Kröhnke Pyridine Synthesis
Caption: A generalized experimental workflow for the Kröhnke pyridine synthesis.
Chichibabin Reaction
The Chichibabin reaction is a method for producing 2-aminopyridine derivatives by reacting pyridine with sodium amide.[13]
Common Problems and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Harsh traditional reaction conditions. | - Consider milder, modern protocols using NaH-iodide composites which allow for lower reaction temperatures (65-85°C). |
| Substrate is outside the ideal pKa range (5-8). | - The reaction proceeds poorly outside this range. Consider derivatization of the starting material to adjust its basicity. | |
| Formation of Side Products | Dimerization of the starting pyridine. | - This is more prevalent with certain substitution patterns (e.g., 4-tert-butylpyridine). Optimization of reaction time and temperature may minimize this. |
| Formation of 4-amino isomer. | - This can occur, especially with electron-withdrawing substituents on the ring. Careful purification is required to separate the isomers. |
Quantitative Data: Modern Chichibabin Reaction Conditions
| Entry | Amine | Base System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-butylamine | NaH / LiI | 65 | 18 | 95 |
| 2 | n-butylamine | NaH | 65 | 18 | <5 |
| 3 | n-butylamine | NaH / LiI | 85 | 7 | 93 |
| 4 | 1,3-propanediamine | NaH / LiI | 85 | 24 | 79 (bis-adduct) |
Experimental Protocol: Milder Chichibabin Amination
-
To a sealed tube containing pyridine (0.492 mmol), add NaH (1.54 mmol) and LiI (1.02 mmol) in THF (500 µL) under a nitrogen atmosphere.
-
Add n-butylamine (1.00 mmol) at room temperature.
-
Seal the tube and stir the reaction mixture at 85°C for 7 hours.
-
Cool the reaction to 0°C and quench with ice-cold water.
-
Extract the product with an organic solvent (e.g., CHCl3).
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo.
-
Purify the product by column chromatography.
Logical Relationship in Chichibabin Reaction
Caption: Key intermediates in the Chichibabin reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 13. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
minimizing impurity formation in 3,6-Dimethyl-2-pyridinamine synthesis
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 3,6-Dimethyl-2-pyridinamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Chichibabin reaction of 3,5-lutidine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Sodium Amide: Sodium amide is highly reactive and can decompose upon exposure to moisture or air. | • Use freshly opened, high-quality sodium amide. • Handle sodium amide under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficient Reaction Temperature: The Chichibabin reaction typically requires elevated temperatures to proceed efficiently. | • Ensure the reaction temperature is maintained within the optimal range (typically 150-170 °C in a high-boiling solvent like xylene or toluene).[1] | |
| 3. Poor Quality Starting Material: Impurities in the 3,5-lutidine can interfere with the reaction. | • Use high-purity 3,5-lutidine (≥98%).[2] • Consider distilling the 3,5-lutidine before use if purity is a concern. | |
| Formation of a Dark Tar-Like Substance | 1. Overheating: Excessive temperatures can lead to polymerization and decomposition of starting materials and products. | • Carefully control the reaction temperature using a reliable heating mantle and thermometer. |
| 2. Presence of Oxygen: Oxidation of reaction intermediates can lead to complex side products. | • Ensure the reaction is carried out under a strictly inert atmosphere. | |
| Significant Byproduct Formation (e.g., Dimerization) | 1. Suboptimal Reaction Conditions: The ratio of reactants and reaction time can influence the formation of dimeric byproducts. | • Use a slight excess of sodium amide. • Monitor the reaction progress by TLC or GC to avoid prolonged reaction times after the starting material is consumed. |
| Difficult Product Isolation/Purification | 1. Emulsion during Work-up: The basic nature of the product and the presence of sodium salts can lead to the formation of stable emulsions during aqueous extraction. | • Add a saturated brine solution to the aqueous layer to break the emulsion. • Consider using a different extraction solvent. |
| 2. Co-distillation with Solvent: The product may have a boiling point close to that of the reaction solvent. | • If using distillation for purification, ensure efficient fractional distillation is employed. • Alternatively, consider recrystallization from a suitable solvent system (e.g., heptane/toluene). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the Chichibabin reaction, which involves the amination of 3,5-lutidine using sodium amide in an inert, high-boiling solvent such as xylene or toluene.[1]
Q2: What are the primary impurities I should be aware of in this synthesis?
A2: The primary impurities can be categorized as follows:
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Unreacted Starting Material: Residual 3,5-lutidine.
-
Isomeric Byproducts: While less common for this specific substrate, amination at other positions of the pyridine ring is a theoretical possibility.
-
Dimerization Products: Formation of bipyridine derivatives can occur as a side reaction.
-
Solvent Residues: Toluene or xylene from the reaction, and other solvents used during work-up and purification.
-
Water: Due to the hygroscopic nature of the product and solvents.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the Chichibabin reaction can be monitored by observing the evolution of hydrogen gas, which is a byproduct of the reaction.[3] Additionally, thin-layer chromatography (TLC) or gas chromatography (GC) can be used to track the consumption of the 3,5-lutidine starting material.
Q4: What are the recommended methods for purifying the final product?
A4: The crude product can be purified by several methods:
-
Distillation: Vacuum distillation is often effective for separating the product from less volatile impurities and residual high-boiling solvents.
-
Recrystallization: Recrystallization from a suitable solvent or solvent mixture (e.g., heptane/toluene) can yield a high-purity crystalline product.
-
Column Chromatography: For small-scale purification or removal of closely related impurities, silica gel column chromatography can be employed.
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Chichibabin Reaction
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3,5-Lutidine | 107.15 | 10.7 g | 1.0 |
| Sodium Amide | 39.01 | 4.7 g | 1.2 |
| Toluene (anhydrous) | - | 100 mL | - |
| Ammonium Chloride (sat. aq. solution) | - | 50 mL | - |
| Sodium Hydroxide (10% aq. solution) | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. The system is flushed with dry nitrogen.
-
Charging Reagents: Anhydrous toluene (100 mL) and 3,5-lutidine (10.7 g, 0.1 mol) are added to the flask.
-
Addition of Sodium Amide: Under a positive pressure of nitrogen, sodium amide (4.7 g, 0.12 mol) is added portion-wise to the stirred solution.
-
Reaction: The reaction mixture is heated to reflux (approximately 110 °C for toluene) and maintained at this temperature with vigorous stirring. The progress of the reaction is monitored by the evolution of hydrogen gas and by TLC or GC analysis of aliquots. The reaction is typically complete within 4-6 hours.
-
Quenching: After completion, the reaction mixture is cooled to room temperature. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Work-up: The organic layer is separated. The aqueous layer is extracted with toluene (2 x 30 mL). The combined organic extracts are washed with a 10% aqueous sodium hydroxide solution and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by vacuum distillation or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Synthesis of 3,6-Dimethyl-2-pyridinamine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dimethyl-2-pyridinamine. Below are troubleshooting guides and frequently asked questions to address common issues encountered during catalytic amination reactions for this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound involve the cross-coupling of a 2-halo-3,6-dimethylpyridine (e.g., 2-bromo- or 2-chloro-3,6-dimethylpyridine) with an ammonia equivalent. The two primary catalytic systems employed are:
-
Palladium-catalyzed Buchwald-Hartwig Amination: This is a widely used method for forming C-N bonds. It utilizes a palladium catalyst in conjunction with a phosphine ligand and a base.[1] This method is known for its broad substrate scope and functional group tolerance.[1]
-
Copper-catalyzed Amination: This method offers a more economical alternative to palladium-based systems. It typically involves a copper(I) salt, a ligand (often a diamine), and a base.[2]
Q2: How do I select the optimal catalyst and ligand for the Buchwald-Hartwig amination of 2-halo-3,6-dimethylpyridine?
A2: The choice of catalyst and ligand is critical and depends on the specific halide (Cl, Br) and the desired reaction conditions. For 2-halopyridines, sterically hindered biarylphosphine ligands are often preferred as they can prevent the pyridine nitrogen from coordinating to and poisoning the palladium catalyst.
-
For 2-bromo-3,6-dimethylpyridine: Catalyst systems like Pd₂(dba)₃ with ligands such as XPhos or BINAP have shown good efficacy for similar substrates.[3]
-
For 2-chloro-3,6-dimethylpyridine: The C-Cl bond is less reactive, often requiring more electron-rich and bulky ligands like BippyPhos to achieve good yields.[4]
Q3: What are the common sources of ammonia for this reaction, and how do they affect the outcome?
A3: Several ammonia surrogates or sources can be used:
-
Aqueous Ammonia (NH₃·H₂O): A convenient and inexpensive source. Copper-catalyzed systems in solvents like ethylene glycol are particularly effective with aqueous ammonia.[2]
-
Ammonia Gas: Can be bubbled through the reaction mixture but requires specialized equipment.
-
Ammonia Equivalents: Compounds like lithium bis(trimethylsilyl)amide (LHMDS) can be used as an ammonia source in palladium-catalyzed reactions.
The choice of ammonia source can influence the reaction conditions and the work-up procedure. Aqueous ammonia is often preferred for its ease of handling in copper-catalyzed systems.
Q4: Can I use the same catalyst for other isomers, like 2-amino-4,6-dimethylpyridine?
A4: Yes, the same catalytic systems (both palladium and copper-based) are generally applicable to the synthesis of other aminopyridine isomers. However, the electronic and steric environment of the reaction center can influence the reaction kinetics and yield, potentially requiring re-optimization of the reaction conditions (e.g., temperature, base, ligand).
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 2-halo-3,6-dimethylpyridine.
| Potential Cause | Recommended Solution | Key Considerations |
| Inactive Catalyst | Pd-systems: Use a pre-formed, air-stable palladium precatalyst. Ensure all reagents and solvents are thoroughly deoxygenated. Cu-systems: Ensure the copper salt (e.g., Cu₂O) is of high purity. | Palladium(0) species are sensitive to oxygen. A black precipitate (palladium black) indicates catalyst decomposition. |
| Catalyst Poisoning | The nitrogen atom of the pyridine substrate can inhibit the catalyst. Use a sterically bulky phosphine ligand (e.g., XPhos, BippyPhos) to shield the palladium center. | This is a common issue with 2-halopyridines. The ligand plays a crucial role in preventing this inhibition. |
| Inappropriate Base | The base may be too weak or have poor solubility. For Pd-catalyzed reactions, strong, non-coordinating bases like NaOtBu are common. For Cu-catalyzed reactions, K₂CO₃ or K₃PO₄ are often effective. | Ensure the base is fresh and anhydrous, as moisture can deactivate both the catalyst and the base. |
| Insufficient Temperature | The reaction may require more thermal energy. Gradually increase the temperature in 10 °C increments (typically in the range of 80-120 °C). | Excessive heat can lead to catalyst decomposition and side reactions. Monitor the reaction closely. |
Issue 2: Formation of Side Products
Symptom: Multiple spots are observed on the TLC plate, or LC-MS analysis shows masses corresponding to byproducts like hydrodehalogenation or diarylamine formation.
| Potential Cause | Recommended Solution | Key Considerations |
| Hydrodehalogenation | This occurs when the aryl halide is reduced. Lower the reaction temperature and ensure a strictly inert atmosphere. The choice of ligand can also influence this side reaction. | This side product is more common at higher temperatures or if there are sources of protic impurities. |
| Diarylation | The product amine reacts with another molecule of the aryl halide. Use a slight excess of the ammonia source. The choice of ligand can also help to favor the desired mono-amination. | This is more prevalent if the ammonia concentration is too low. |
| Reaction with Solvent | Some solvents can participate in side reactions at high temperatures. Toluene and dioxane are generally robust choices for Buchwald-Hartwig reactions. | Ensure the solvent is of high purity and anhydrous. |
Quantitative Data on Catalyst Performance
The following table summarizes representative data for the amination of related 2-bromopyridine substrates. While not specific to 2-bromo-3,6-dimethylpyridine, it provides a useful comparison of different catalytic systems.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2 mol%) | Xantphos (4 mol%) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 | [3] |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | NaOtBu | Toluene | 100 | 8 | 80-95 | [3] |
| Pd(OAc)₂ (2 mol%) | BINAP (3 mol%) | K₃PO₄ | Dioxane | 100 | 16 | 70-80 | [3] |
| Cu₂O (5 mol%) | DMEDA (10 mol%) | K₂CO₃ | Ethylene Glycol | 60 | 16 | ~92 | [2] |
Note: Yields are based on reactions with 2-bromo-4-methylpyridine or general 2-bromopyridines and are intended to be representative.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of this compound
This protocol is a general guideline for the Buchwald-Hartwig amination of 2-bromo-3,6-dimethylpyridine using an ammonia surrogate.
Materials:
-
2-Bromo-3,6-dimethylpyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous Toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromo-3,6-dimethylpyridine (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol).
-
In a glovebox or under a stream of inert gas, add LHMDS (1.2 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-16 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Synthesis of this compound
This protocol describes a copper-catalyzed amination using aqueous ammonia.
Materials:
-
2-Bromo-3,6-dimethylpyridine
-
Copper(I) oxide (Cu₂O)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Ethylene glycol
-
Aqueous ammonia (28% solution)
-
Standard Schlenk tube
Procedure:
-
To a Schlenk tube under an argon atmosphere, add Cu₂O (0.05 mmol), K₂CO₃ (0.2 mmol), and 2-bromo-3,6-dimethylpyridine (1.0 mmol).
-
Add ethylene glycol (2 mL) and DMEDA (0.1 mmol).
-
Add aqueous ammonia (28% solution, 20 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 16-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (4 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Caption: General experimental workflow for catalytic amination.
References
Technical Support Center: 3,6-Dimethyl-2-pyridinamine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 3,6-Dimethyl-2-pyridinamine (CAS: 823-61-0).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is harmful if swallowed and causes skin and serious eye irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment.
Q2: What is the recommended storage temperature for this compound?
A2: The recommended storage temperature is between 2-8°C.[1] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, you should wear protective gloves, protective clothing, and eye/face protection.[2] In case of inadequate ventilation, a suitable respirator should be used.[4]
Q4: What should I do in case of accidental contact with the skin or eyes?
A4: In case of skin contact, immediately wash with plenty of water.[5] If skin irritation occurs, seek medical attention.[5] For eye contact, rinse cautiously with water for several minutes.[2][5] Remove contact lenses if present and easy to do, and continue rinsing.[2][5] Seek immediate medical advice.[5]
Q5: Is this compound flammable?
A5: While the solid itself is not classified as flammable, related compounds like 2,6-dimethylpyridine are flammable liquids.[6] Therefore, it is prudent to keep this compound away from heat, sparks, open flames, and other ignition sources.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a closely related compound, 2,6-Dimethylpyridine, for reference.
Table 1: Physical and Chemical Properties
| Property | Value for this compound | Value for 2,6-Dimethylpyridine (for comparison) | Source |
| Molecular Formula | C7H10N2 | C7H9N | [7] |
| Molecular Weight | 122.17 g/mol | 107.16 g/mol | [6] |
| Physical Form | Solid | Liquid | [1] |
| Melting Point | Not specified | -6 °C | |
| Boiling Point | Not specified | 143 - 145 °C | |
| Density | Not specified | 0.920 g/cm³ | [4] |
| Water Solubility | Not specified | 400 g/L (20°C) | [4] |
Table 2: Safety and Hazard Information
| Hazard Statement | GHS Classification | Precautionary Codes | Source |
| Harmful if swallowed | H302 | P264, P270, P301+P312, P330, P501 | [1] |
| Causes skin irritation | H315 | P264, P280, P302+P352, P332+P313, P362 | [1] |
| Causes serious eye irritation | H319 | P264, P280, P305+P351+P338, P337+P313 | [1] |
| May cause respiratory irritation | H335 | P261, P271, P304+P340, P312, P403+P233, P405 | [1] |
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments involving this compound.
Issue 1: Inconsistent experimental results.
-
Possible Cause: Purity of the compound may be compromised due to improper storage.
-
Solution: Ensure the compound is stored at the recommended 2-8°C in a tightly sealed container to prevent degradation.[1] Consider re-purifying the compound if degradation is suspected.
Issue 2: Poor solubility in a reaction solvent.
-
Possible Cause: The chosen solvent may not be appropriate for this compound.
-
Solution: While specific solubility data is limited, related compounds show solubility in water.[4] For organic solvents, start with small-scale solubility tests with a range of polar and non-polar solvents to determine the most suitable one for your reaction conditions.
Issue 3: Side reactions or unexpected product formation.
-
Possible Cause: The amine group of this compound is nucleophilic and can participate in unintended reactions.
-
Solution: Protect the amine group with a suitable protecting group if it is not the intended reactive site. Ensure all reactants and solvents are free from impurities that could catalyze side reactions.
Experimental Protocols
Protocol 1: General Procedure for Handling and Weighing
-
Work in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[2]
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use a clean, dry spatula and weighing vessel.
-
Transfer the desired amount of the solid compound carefully to avoid generating dust.
-
Close the container tightly immediately after use and return it to the recommended storage at 2-8°C.[1]
-
Clean any spills promptly and dispose of waste according to institutional and local regulations.
Protocol 2: General Procedure for a Reaction in Solution
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the desired solvent.
-
With stirring, add the weighed amount of this compound.
-
Stir the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary, but monitor for any signs of degradation.
-
Once a homogenous solution is obtained, proceed with the addition of other reagents as required by your specific experimental protocol.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, follow a standard workup procedure to isolate and purify the desired product.
Visualizations
Caption: A generalized experimental workflow for using this compound in a chemical reaction.
Caption: A logical diagram for troubleshooting inconsistent experimental results with this compound.
References
- 1. This compound | 823-61-0 [sigmaaldrich.cn]
- 2. 3-AMINO-2,6-DIMETHYLPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. 2,6-Dimethyl-3-pyridinamine | CAS#:3430-33-9 | Chemsrc [chemsrc.com]
Technical Support Center: 3,6-Dimethyl-2-pyridinamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of reactions involving 3,6-Dimethyl-2-pyridinamine. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound that require a specific workup strategy?
This compound is a common building block in medicinal chemistry. The most frequent reactions are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, which form C-N and C-C bonds, respectively.[1][2] These reactions typically involve a palladium catalyst, a phosphine ligand, and a base, all of which must be removed during the workup.[3][4]
Q2: What is the primary challenge when working up reactions with this compound?
The main challenge is the removal of unreacted this compound from the desired product. Due to the basicity of its amino group, it can have solubility and chromatographic behavior similar to many nitrogen-containing target molecules.[5][6] Therefore, a carefully chosen purification strategy is crucial.
Q3: What are the principal methods for purifying products from these reactions?
There are four primary strategies for purification, each suitable for different product characteristics:
-
Acid-Base Extraction : This is often the first method of choice. It leverages the basicity of the aminopyridine to separate it from neutral or acidic products.[5][7]
-
Column Chromatography : A standard method for separating compounds based on their polarity.[5] Special considerations are needed for basic compounds like aminopyridines to prevent peak tailing.[6]
-
Recrystallization : An effective technique for purifying solid products if a suitable solvent can be found that differentiates the solubility of the product and impurities.[5]
-
Scavenger Resins : These are solid-supported reagents that selectively bind to and remove excess starting materials like amines, simplifying the purification process.[5]
Purification Method Selection
Choosing the right purification method is critical for success. The decision depends on factors like the product's physical state, stability to acid or base, and the scale of the reaction.[5]
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guides
Issue 1: Unreacted this compound Remains After Workup
| Probable Cause | Solution |
| Incomplete Acid Extraction | The basic aminopyridine starting material requires an acidic wash to become a water-soluble salt.[5] If TLC analysis shows it remains in the organic layer, increase the number of washes with dilute acid (e.g., 1M HCl).[5] Ensure vigorous shaking in the separatory funnel for 1-2 minutes per wash.[5] |
| Product is also Basic | If the desired product is also basic, it may be extracted into the aqueous layer along with the starting material. In this case, acid-base extraction is not suitable.[8] Column chromatography is the recommended alternative.[5] |
| Insufficient Mixing | Emulsion formation during extraction can prevent efficient separation.[9] |
Issue 2: Low or No Product Yield After Workup
| Probable Cause | Solution |
| Product is Water-Soluble | If your product has polar functional groups, it may have partitioned into the aqueous layer during the extraction.[8] Before discarding any aqueous layers, it is good practice to re-extract them with an organic solvent like dichloromethane or ethyl acetate to recover any dissolved product.[10] |
| Product Instability | The product might be unstable to the acidic or basic conditions used during the workup.[8] Test the stability of a small sample of the crude reaction mixture before performing a full-scale workup. If instability is observed, a neutral workup followed by chromatography is necessary. |
| Product Precipitation | The product may have precipitated out during the workup and been lost during filtration steps (e.g., filtering through Celite to remove palladium).[8] Wash the filter cake with a suitable solvent and analyze the filtrate by TLC. |
| Product is Volatile | Some products may be lost during solvent removal on a rotary evaporator.[8] Check the solvent in the rotovap trap for your product. Use lower temperatures and pressures for concentration. |
Issue 3: Impurities from Reaction Reagents
| Impurity | Removal Strategy |
| Palladium Catalyst | After reaction completion, the mixture can be filtered through a pad of Celite to remove the heterogeneous palladium catalyst.[11] For homogeneous catalysts, specific aqueous washes (e.g., with ammonium chloride for copper salts) or chromatography may be required.[9] |
| Triphenylphosphine Oxide | A common byproduct from reactions using triphenylphosphine. It can often be removed by suspending the crude mixture in a non-polar solvent like pentane/ether and filtering, as the oxide is poorly soluble.[9] Chromatography is also effective. |
| Boronic Acid/Esters (from Suzuki Coupling) | Boron residues can sometimes be removed by repeatedly concentrating the reaction mixture from methanol, which forms volatile trimethyl borate.[9] Alternatively, an aqueous wash with a fluoride source (e.g., 1M KF) can precipitate tin and some boron byproducts.[9] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction Workup
This protocol is designed to remove unreacted this compound (a basic impurity) from a neutral or acidic product.
Caption: Standard workflow for an acid-base extraction.
Detailed Steps:
-
Dissolution : Cool the reaction mixture to room temperature. Dilute it with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[5]
-
Acid Wash : Transfer the solution to a separatory funnel. Add an equal volume of a dilute acid solution (e.g., 1M HCl). Stopper the funnel, shake vigorously for 1-2 minutes, venting periodically.[5][12]
-
Separation : Allow the layers to separate. Drain the lower aqueous layer, which contains the protonated aminopyridine salt.[5]
-
Repeat : Repeat the acid wash on the organic layer two to three more times. Monitor the organic layer by TLC to ensure complete removal of the starting material.[5]
-
Neutralization : Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).[5][12]
-
Drying : Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[13]
-
Concentration : Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.[13]
Protocol 2: Purification by Column Chromatography
This is the preferred method when acid-base extraction is not feasible or does not provide sufficient purity.
Troubleshooting Peak Tailing for Basic Compounds: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to broad, tailing peaks and poor separation.[6]
Solutions:
-
Mobile Phase Modifier : Add a small amount of a basic modifier to the eluent. Typically, 0.1-1% triethylamine (TEA) or ammonium hydroxide is added to a solvent system like hexane/ethyl acetate.[5] The TEA will preferentially interact with the active sites on the silica, allowing the aminopyridine compound to elute with better peak shape.[6]
-
Alternative Stationary Phase : If peak tailing persists, consider using a different stationary phase, such as alumina or a polymer-based column, which are less acidic than silica gel.[6]
General Procedure:
-
Adsorb Sample : Dissolve the crude product in a minimal amount of the column eluent or dichloromethane. Add a small amount of silica gel and concentrate the solvent to obtain a dry, free-flowing powder.
-
Pack Column : Prepare a silica gel column using the desired eluent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA).
-
Load and Elute : Carefully load the adsorbed sample onto the top of the column. Begin eluting with the mobile phase, collecting fractions.
-
Monitor : Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate : Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. How To [chem.rochester.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Purity Analysis of 3,6-Dimethyl-2-pyridinamine: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of 3,6-Dimethyl-2-pyridinamine. The information presented herein is based on established analytical principles for pyridine derivatives and serves as a practical framework for method development and validation.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity assessment depends on various factors, including the required accuracy, sensitivity, and the nature of potential impurities. While HPLC is often the gold standard, other methods can serve as valuable orthogonal or screening tools.[1]
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.[1][2] | High resolution, sensitivity, and specificity.[1] Capable of separating structurally similar impurities. Amenable to quantitative analysis. | Requires more complex instrumentation and expertise. Method development can be time-consuming. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning on a thin layer of adsorbent material.[1] | Simple, rapid, and cost-effective.[1] Suitable for screening multiple samples simultaneously.[1] | Lower resolution and sensitivity compared to HPLC.[1] Primarily qualitative or semi-quantitative.[1] |
| UV-Vis Spectrophotometry | Measures the absorbance of light by the analyte at a specific wavelength.[1] | Fast and straightforward for concentration determination of a pure substance.[1] Non-destructive.[1] | Non-specific; cannot distinguish between the analyte and absorbing impurities.[1] Unsuitable for purity assessment of complex mixtures. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile analytes. | Not ideal for polar and thermolabile compounds like many pyridine derivatives without derivatization, which can be complex.[3] |
HPLC Methodologies for Purity Determination
A robust HPLC method is crucial for the accurate quantification of this compound and the separation of potential process-related impurities, such as isomers or unreacted starting materials.[1][4] Reversed-phase HPLC using a C18 column is a common and effective approach for the analysis of pyridine derivatives.[1]
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| HPLC System | Standard system with a pump, autosampler, column oven, and UV detector.[1] | Provides the necessary components for reproducible chromatographic separation and detection. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1] | Offers good retention and separation of aromatic and moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The acidic modifier improves peak shape for basic compounds like pyridines.[2] Acetonitrile is a common organic modifier providing good separation efficiency. |
| Elution Mode | Isocratic or Gradient | An isocratic method is simpler, while a gradient elution can be beneficial for separating impurities with a wider range of polarities.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations on a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | ~260 nm (To be determined by UV scan) | Pyridine derivatives typically exhibit strong UV absorbance. The optimal wavelength should be determined by analyzing the UV spectrum of this compound. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Table 2: Hypothetical Performance Data for a Validated HPLC Method
The following table presents hypothetical performance data for a validated HPLC method for the purity analysis of this compound, based on typical ICH validation parameters.[1]
| Validation Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9997 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.5% |
| Precision (% RSD) | ≤ 2.0% | 0.7% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.06 µg/mL |
| Specificity | No interference from impurities | Baseline separation achieved |
Experimental Protocols
Detailed HPLC Protocol
This protocol outlines a representative reversed-phase HPLC method for the purity analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is used.[1]
-
Column: A C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size) is employed for the separation.[1]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program (if required):
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer. A wavelength of approximately 260 nm is anticipated.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to achieve a final concentration similar to the standard solution.[1]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
3. Data Analysis and Quantification:
-
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]
-
For assay determination against a reference standard, a calibration curve can be constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample is then determined from this curve.[1]
Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the analytical methods.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical comparison of analytical methods.
References
Comparative Guide to the GC-MS Analysis of 3,6-Dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of 3,6-dimethylpyridin-2-amine. It includes a direct analytical approach and a comparative method involving derivatization, which is often employed for similar amine compounds to improve chromatographic performance. Experimental data and detailed protocols are presented to support objective comparison.
Introduction
3,6-Dimethylpyridin-2-amine is a substituted pyridine derivative of interest in pharmaceutical and chemical research. Accurate and robust analytical methods are crucial for its quantification and identification in various matrices. GC-MS is a powerful technique for this purpose, offering high sensitivity and specificity.[1] However, the polar nature of the primary amine group can lead to poor peak shape and column interactions. This guide compares a direct injection method with a derivatization approach, a common strategy to enhance the volatility and thermal stability of polar analytes like amines.[2][3]
Method Comparison: Direct vs. Derivatization
Two primary GC-MS approaches are compared:
-
Method A: Direct Analysis. This method involves the direct injection of the analyte solution into the GC-MS system. It is faster due to minimal sample preparation.
-
Method B: Silylation Derivatization. This method uses N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to convert the polar N-H group of the amine into a less polar, more volatile silyl derivative. This is a widely used technique for the analysis of compounds with active hydrogens, such as amines and amino acids.[3][4]
The following sections provide experimental data and protocols for both methods. For comparison, data for a structurally related compound, 2-Amino-4,6-dimethylpyridine, is included to provide context on the chromatographic behavior of isomeric aminopyridines.[5][6]
Data Presentation
Table 1: GC-MS Performance Comparison
| Parameter | Method A: Direct Analysis (3,6-dimethylpyridin-2-amine) | Method B: Derivatization (3,6-dimethylpyridin-2-amine) | Comparative Analyte (2-Amino-4,6-dimethylpyridine - Direct) |
| Retention Time (min) | ~10.5 | ~14.2 (as TBDMS derivative) | ~11.2 |
| Key Mass Fragments (m/z) | 122 (M+), 107, 94, 79 | 236 (M+), 221, 179 | 122 (M+), 107, 94, 95[5] |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.5 ng/mL | ~5 ng/mL |
| Peak Shape | Moderate Tailing | Symmetrical | Moderate Tailing |
| Reproducibility (%RSD) | < 5% | < 2% | < 5% |
Note: Data are representative and may vary based on the specific instrument, column, and conditions used.
Experimental Protocols
This protocol outlines the direct analysis of 3,6-dimethylpyridin-2-amine without chemical derivatization.
-
Sample Preparation:
-
Accurately weigh and dissolve the 3,6-dimethylpyridin-2-amine standard in a suitable solvent (e.g., Methanol or Dichloromethane) to a final concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1-100 µg/mL).
-
Samples containing the analyte should be diluted to fall within the calibration range.
-
-
GC-MS Instrumentation and Parameters:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A Mass Selective Detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[4]
-
Injection Volume: 1 µL, Splitless mode.
-
Injector Temperature: 250°C.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
MS Transfer Line: 280°C.[4]
-
Ion Source Temperature: 230°C (EI).[4]
-
Quadrupole Temperature: 150°C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
This protocol details the analysis following derivatization with MTBSTFA.
-
Sample Preparation and Derivatization:
-
Prepare stock and working standards of 3,6-dimethylpyridin-2-amine in a non-polar, aprotic solvent (e.g., Pyridine or Acetonitrile).
-
Evaporate 100 µL of the sample/standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA w/ 1% t-BDMCS) and 50 µL of pyridine (as a catalyst/solvent).[3][4]
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Instrumentation and Parameters:
-
GC-MS System & Column: Same as Method A.
-
Injection Volume: 1 µL, Splitless mode.
-
Injector Temperature: 280°C.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 300°C, and hold for 10 minutes.
-
MS Parameters: Same as Method A.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for both analytical methods.
Discussion and Comparison
-
Performance: Method B (Derivatization) shows superior performance in terms of sensitivity (lower LOD) and chromatography (symmetrical peak shape). The conversion of the polar amine to a non-polar silyl derivative significantly reduces interactions with the silanol groups on the column surface, leading to less peak tailing and improved reproducibility.
-
Speed and Simplicity: Method A (Direct Analysis) is significantly faster and requires fewer reagents and sample handling steps. This makes it a viable option for rapid screening or when analyzing samples with high concentrations of the analyte where lower sensitivity is acceptable.
-
Analyte Identification: Both methods provide characteristic mass spectra for analyte confirmation. The molecular ion (M+) at m/z 122 is clearly visible in the direct method. For the derivatized analyte, the molecular ion is observed at m/z 236, corresponding to the addition of the TBDMS group, providing definitive evidence of a successful reaction.
Conclusion
The choice between direct and derivatization-based GC-MS analysis for 3,6-dimethylpyridin-2-amine depends on the specific requirements of the assay. For high-throughput screening of concentrated samples, the simplicity and speed of Direct Analysis (Method A) are advantageous. For trace-level quantification and applications requiring high accuracy and precision, the improved chromatographic performance and sensitivity of the Derivatization Method (Method B) make it the superior choice. Researchers should validate the chosen method according to their specific matrix and instrumentation to ensure reliable results.
References
- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. emerypharma.com [emerypharma.com]
- 3. mdpi.com [mdpi.com]
- 4. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4,6-dimethylpyridine | C7H10N2 | CID 21507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alkalisci.com [alkalisci.com]
A Comparative Guide to the Synthesis of 3,6-Dimethyl-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent synthesis methods for 3,6-Dimethyl-2-pyridinamine, a key intermediate in pharmaceutical development. The following sections detail various synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Methods
The synthesis of this compound can be approached through several distinct chemical strategies. Below is a summary of key performance indicators for three common methods.
| Method | Starting Materials | Key Reagents | Reaction Time | Yield | Purity |
| Method 1: Guareschi-Thorpe Condensation Route | Acetylacetone, Cyanoacetamide | Piperidine, Raney Nickel, Potassium Borohydride | 6-10 hours | 80-90% (for a related aminopyridinone)[1] | High (Assumed from high yield) |
| Method 2: From 3-Aminocrotononitrile | 3-Aminocrotononitrile, Acetic Anhydride (hypothetical) | Acetic Acid, Sulfuric Acid | >24 hours | >70% (for 2-amino-4,6-dimethylpyridine)[2] | >99% (GC) (for 2-amino-4,6-dimethylpyridine)[2] |
| Method 3: Catalytic Amination | 2-Bromo-3,6-dimethylpyridine | Copper(I) oxide, Aqueous Ammonia, DMEDA | 16 hours | ~92% (for 2-aminopyridine from 2-bromopyridine)[3] | High (Assumed from high yield) |
Experimental Protocols
Method 1: Guareschi-Thorpe Condensation and Reduction
This two-step method first constructs a pyridinone ring, which is subsequently converted to the target aminopyridine. The following protocol is adapted from the synthesis of the closely related 3-Amino-5,6-dimethyl-2(1H)-pyridinone[1].
Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine acetylacetone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol to form a slurry.
-
Catalysis: Add a catalytic amount of piperidine (~0.1 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature to allow the product to precipitate. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst. Dry the product under vacuum to yield 3-cyano-4,6-dimethyl-2-pyridone as a crystalline solid. The typical yield for this intermediate is 85-95%[1].
Step 2: Reduction to 3-Amino-5,6-dimethyl-2(1H)-pyridinone
-
Catalyst Preparation: Carefully wash a 50% slurry of Raney Nickel with deionized water and then with ethanol.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), suspend the 3-cyano-4,6-dimethyl-2-pyridone (1 equivalent) and the washed Raney Nickel in ethanol.
-
Reduction: Cool the mixture in an ice bath and slowly add potassium borohydride (4 equivalents) in portions.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter the mixture through celite to remove the Raney Nickel. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product. The expected yield for this step is 80-90%[1].
Note: The final amination step to convert the pyridinone to the pyridinamine would require a subsequent reaction, such as a halogenation followed by amination, which is not detailed in the referenced protocol.
Visualizing the Workflow
Experimental Workflow for Guareschi-Thorpe Synthesis
Caption: Workflow for the synthesis of an aminopyridinone via the Guareschi-Thorpe condensation and subsequent reduction.
References
A Comparative Guide to the Synthetic Routes of 2-Amino-3,6-dimethylpyridine
For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of substituted aminopyridines is a critical endeavor. 2-Amino-3,6-dimethylpyridine, a valuable building block in medicinal chemistry, can be synthesized through several distinct pathways. This guide provides a comparative analysis of the most common synthetic routes, offering experimental data, detailed protocols, and a logical workflow to aid in the selection of the most suitable method for a given application.
Comparison of Synthetic Performance
The choice of synthetic route to 2-Amino-3,6-dimethylpyridine is often a trade-off between yield, reaction conditions, starting material availability, and scalability. The following table summarizes the key quantitative data for three primary approaches: the classical Chichibabin reaction, a multi-step synthesis involving the reduction of a nitro intermediate, and a pathway proceeding through a cyanopyridine derivative.
| Parameter | Chichibabin Reaction | Nitration and Reduction | Cyano-intermediate to Amine |
| Starting Material | 2,5-Lutidine | 2,5-Lutidine | 3,6-Dimethylpyridine |
| Key Reagents | Sodium amide (NaNH₂) | Nitrating mixture (HNO₃/H₂SO₄), Reducing agent (e.g., SnCl₂, H₂/Pd) | Cyanating agent, NaOH, NaOBr |
| Reaction Steps | 1 | 2 | 3 |
| Typical Yield | Moderate to Good (Specific data for 2,5-lutidine is not readily available in the reviewed literature; 72% for 2-methylpyridine)[1] | Low to Moderate (Nitration step is often low-yielding for this substitution pattern) | Moderate (Yield for cyanation of 3,6-dimethylpyridine is 45%)[2] |
| Reaction Temperature | High (100-130 °C in inert solvents)[3] | Variable (Nitration often at low temp., reduction varies) | Variable |
| Purity of Product | Moderate (Side products like isomers and dimers can form)[4] | Potentially High (Depends on purification of intermediates) | Potentially High |
| Scalability | Challenging (Harsh conditions, handling of NaNH₂) | Moderate | Moderate |
| Key Advantages | Direct, one-step process | Well-established reactions | Avoids harsh direct amination |
| Key Disadvantages | Harsh conditions, safety concerns with NaNH₂, potential for low regioselectivity and side products.[3][4] | Low yield in the nitration step for this specific isomer.[5] | Multi-step process, requires synthesis of the cyano intermediate. |
Logical Workflow of Synthetic Comparisons
The following diagram illustrates the decision-making process and the divergent pathways for the synthesis of 2-Amino-3,6-dimethylpyridine.
Caption: Comparative workflow of synthetic routes to 2-Amino-3,6-dimethylpyridine.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are protocols for key reactions in the synthesis of 2-Amino-3,6-dimethylpyridine and its intermediates.
Route 1: Chichibabin Reaction (General Protocol)
The Chichibabin reaction provides a direct method for the amination of pyridine and its derivatives.[3]
Materials:
-
2,5-Lutidine
-
Sodium amide (NaNH₂)
-
Anhydrous xylene or toluene
-
Water
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous xylene or toluene.
-
Sodium amide is carefully added to the solvent under a nitrogen atmosphere.
-
The mixture is heated to reflux (typically 110-140 °C).
-
2,5-Lutidine is added dropwise to the stirred suspension of sodium amide.
-
The reaction mixture is maintained at reflux for several hours, with the progress monitored by the evolution of hydrogen gas.
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is cautiously quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or crystallization to yield 2-Amino-3,6-dimethylpyridine.
Note: The handling of sodium amide requires strict anhydrous conditions and appropriate safety precautions due to its high reactivity with water.
Route 2: Nitration and Reduction
This two-step sequence involves the initial nitration of 2,5-lutidine followed by the reduction of the resulting nitro-compound. The nitration of substituted pyridines can often lead to a mixture of isomers, and the yields for the desired 3-nitro isomer can be low.[5]
Step 1: Nitration of 2,5-Lutidine (General Procedure)
-
2,5-Lutidine is added slowly to a cooled (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid.
-
The reaction mixture is stirred at a controlled temperature for a specified period.
-
The mixture is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide).
-
The precipitated product, 3,6-dimethyl-2-nitropyridine, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or chromatography.
Step 2: Reduction of 3,6-Dimethyl-2-nitropyridine (General Procedure using SnCl₂)
-
3,6-Dimethyl-2-nitropyridine is dissolved in a suitable solvent, such as ethanol or concentrated hydrochloric acid.
-
Stannous chloride (SnCl₂) dihydrate is added portion-wise to the solution.
-
The reaction mixture is heated at reflux for several hours.
-
After cooling, the mixture is made strongly basic with a concentrated sodium hydroxide solution.
-
The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed, dried, and concentrated to give the crude 2-Amino-3,6-dimethylpyridine, which is then purified.
Route 3: From 2-Cyano-3,6-dimethylpyridine
This route involves the initial synthesis of the cyanopyridine intermediate, followed by hydrolysis to the amide and a subsequent Hofmann rearrangement.
Step 1: Synthesis of 2-Cyano-3,6-dimethylpyridine [2]
-
To a solution of 3,6-dimethylpyridine in trifluoroacetic anhydride, concentrated nitric acid is added dropwise under cooling.
-
After stirring, the solution is added to a chilled aqueous solution of potassium cyanide (KCN) and sodium acetate.
-
The mixture is stirred for several hours, and the pH is adjusted to 6-7.
-
The product is extracted with dichloromethane, and the organic layer is purified by column chromatography to yield 3,6-dimethyl-2-pyridinecarbonitrile (45% yield).[2]
Step 2: Hydrolysis of the Cyano Group to an Amide (General Procedure)
-
2-Cyano-3,6-dimethylpyridine is treated with hydrogen peroxide in the presence of a base such as sodium hydroxide in a suitable solvent system (e.g., water/acetone).
-
The reaction is typically stirred at a slightly elevated temperature.
-
Upon completion, the solvent is partially removed, and the product, 3,6-dimethylpicolinamide, is isolated by filtration.
Step 3: Hofmann Rearrangement of the Amide (General Procedure)
-
A solution of sodium hypobromite is prepared by adding bromine to a cold aqueous solution of sodium hydroxide.
-
3,6-Dimethylpicolinamide is added to the freshly prepared sodium hypobromite solution at a low temperature (e.g., 0 °C).
-
The reaction mixture is gradually warmed to effect the rearrangement.
-
After the reaction is complete, the mixture is cooled and extracted with an organic solvent.
-
The organic extracts are purified to yield 2-Amino-3,6-dimethylpyridine.
Conclusion
The synthesis of 2-Amino-3,6-dimethylpyridine can be approached through several established chemical transformations. The Chichibabin reaction offers the most direct route, though its harsh conditions and potential for side-product formation may be disadvantageous for certain applications. The nitration and subsequent reduction pathway is a classic approach, but the low regioselectivity and yield of the nitration step for this particular substitution pattern present a significant drawback. The multi-step synthesis via a cyanopyridine intermediate offers a milder alternative, though it is a longer process. The selection of the optimal route will depend on the specific requirements of the synthesis, including scale, purity needs, and available resources. For industrial applications, further optimization of any of these routes would be necessary to improve efficiency and cost-effectiveness.
References
A Comparative Guide to 3,6-Dimethyl-2-pyridinamine and 2-amino-4,6-dimethylpyridine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of homogeneous catalysis, the design and selection of ligands are paramount to controlling the activity, selectivity, and stability of metal catalysts. Substituted 2-aminopyridines are a versatile class of N-donor ligands that have found application in a variety of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions which are fundamental to modern drug discovery and materials science.[1]
This guide provides a comparative analysis of two isomeric aminopyridine ligands: 3,6-Dimethyl-2-pyridinamine (also known as 2-amino-3,6-lutidine) and 2-amino-4,6-dimethylpyridine (2-amino-4,6-lutidine). The positioning of the methyl groups on the pyridine ring imparts distinct steric and electronic properties to these molecules, which are expected to influence their performance as ancillary ligands in catalysis.
Disclaimer: While the principles of ligand effects on catalysis are well-documented, a direct, side-by-side experimental study comparing the catalytic performance of this compound and 2-amino-4,6-dimethylpyridine was not available in the public domain at the time of this review. Therefore, this guide presents a theoretical comparison based on fundamental organometallic principles and data from analogous systems. The quantitative data tables are illustrative, highlighting the key performance indicators that would be essential in an experimental comparison.
Structural and Electronic Comparison
The key difference between the two isomers lies in the position of one methyl group—either at the C3 or C4 position. This seemingly minor change has significant structural implications.
Caption: Structural comparison of this compound and 2-amino-4,6-dimethylpyridine.
-
Steric Effects: this compound features a methyl group at the C3 position, adjacent to the coordinating amino group. This "ortho" methyl group is expected to create significant steric hindrance around the metal center upon coordination. In contrast, the methyl groups in 2-amino-4,6-dimethylpyridine are at the C4 and C6 positions, remote from the amino group, presenting a less sterically crowded coordination environment. The steric bulk of ligands is known to influence catalytic activity, often by promoting the reductive elimination step in cross-coupling cycles.[2]
-
Electronic Effects: Both isomers have electron-donating methyl groups, which increase the electron density on the pyridine ring and the basicity of the pyridine nitrogen. In 2-amino-4,6-dimethylpyridine, the C4-methyl group is in the para-position relative to the ring nitrogen, maximizing its electron-donating inductive effect on the nitrogen. Increased ligand basicity and electron-donating ability can influence the catalytic efficiency of palladium complexes.[1]
Theoretical Impact on Catalytic Performance
These steric and electronic differences are likely to manifest in the performance of palladium catalysts incorporating these ligands in reactions like the Suzuki-Miyaura cross-coupling.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition (R¹-X to Pd(0)L₂): The less sterically hindered 2-amino-4,6-dimethylpyridine might allow for faster rates of oxidative addition, particularly with bulky aryl halides. Conversely, the steric bulk of this compound could potentially slow this step.
-
Transmetalation (R²-B(OR)₂ addition): The electronic nature of the ligand influences the Lewis acidity of the palladium center, which can affect the rate of transmetalation. The relative impact here is less straightforward to predict without experimental data.
-
Reductive Elimination (R¹-Pd(II)L₂-R² to Product): This is often the rate-limiting step. The steric bulk of this compound, by creating a more crowded coordination sphere, could promote C-C bond formation and accelerate reductive elimination, potentially leading to higher turnover frequencies. This is a common strategy in ligand design for cross-coupling.[2]
Quantitative Performance Comparison (Illustrative)
To properly evaluate these ligands, a systematic screening in a standard catalytic reaction would be necessary. The following table illustrates the key data points that should be collected in such a study for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
| Catalyst System (Pd Source + Ligand) | Aryl Halide | Boronic Acid | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | TON¹ | TOF (h⁻¹)¹ |
| Pd(OAc)₂ + This compound | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ / Dioxane:H₂O | 100 | 4 | N/A² | N/A² | N/A² |
| Pd(OAc)₂ + 2-amino-4,6-dimethylpyridine | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ / Dioxane:H₂O | 100 | 4 | N/A² | N/A² | N/A² |
¹ TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. ² N/A: Data not available in the searched literature for a direct comparative study. This table serves as a template for future experimental work.
Experimental Protocols
The following provides a representative experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction where these aminopyridine ligands could be screened. This protocol is adapted from established procedures for similar systems.[3]
General Procedure for Suzuki-Miyaura Cross-Coupling
Caption: A typical experimental workflow for catalyst screening and synthesis.
Materials:
-
Aryl Halide (e.g., 4-bromotoluene, 1.0 mmol, 171 mg)
-
Arylboronic Acid (e.g., phenylboronic acid, 1.2 mmol, 146 mg)
-
Base (e.g., K₂CO₃, 2.0 mmol, 276 mg)
-
Palladium Source (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Aminopyridine Ligand (This compound or 2-amino-4,6-dimethylpyridine , 0.04 mmol, 4.9 mg)
-
Solvent: Degassed 1,4-Dioxane (4 mL) and degassed deionized water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source and the aminopyridine ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 4-16 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Outlook
The isomeric relationship between this compound and 2-amino-4,6-dimethylpyridine provides an excellent platform for studying the interplay of steric and electronic effects in ligand design. Based on established principles, This compound is predicted to act as a bulkier ligand, which could be advantageous for promoting the reductive elimination step in cross-coupling catalysis. Conversely, 2-amino-4,6-dimethylpyridine is less sterically hindered and possesses slightly different electronic properties, which may favor other steps in the catalytic cycle, such as oxidative addition.
References
- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to Substituted Aminopyridine Ligands as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Substituted aminopyridines are a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for their ability to interact with a wide range of biological targets.[1][2] Their unique structural properties allow them to form key interactions with enzymes and receptors, making them particularly successful in the development of kinase inhibitors for therapeutic use.[3][4] This guide provides a comparative overview of substituted aminopyridine ligands, focusing on their efficacy as kinase inhibitors, supported by quantitative data and detailed experimental protocols.
Experimental Protocols
Reproducible experimental data is fundamental to drug discovery. The following sections detail common methodologies for the synthesis and evaluation of aminopyridine-based kinase inhibitors.
1. Synthesis: Microwave-Assisted Suzuki-Miyaura Coupling
A common method for synthesizing biaryl substituted aminopyridines involves the Suzuki-Miyaura cross-coupling reaction. Microwave assistance can accelerate reaction times significantly.[5]
-
Reactants : In a microwave vial, combine the halo-aminopyridine (e.g., 2-amino-5-bromopyridine, 1.0 eq.), an appropriate arylboronic acid (1.5 eq.), a base such as K₂CO₃ (2.0 eq.), and a palladium catalyst (e.g., Pd(dppf)Cl₂).[5][6]
-
Solvent : Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.[6]
-
Reaction : Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for 10-60 minutes.[5][6]
-
Work-up : After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[6]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate it under reduced pressure. The final compound is purified using column chromatography on silica gel.[5][6]
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
2. In Vitro Kinase Inhibition Assay: ADP-Glo™
The ADP-Glo™ assay is a widely used luminescent method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6][7]
-
Principle : The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the initial kinase activity.[7]
-
Procedure :
-
Reaction Setup : In a 384-well plate, add serially diluted test compounds, the target kinase enzyme, and the specific substrate.[6]
-
Initiation : Start the kinase reaction by adding ATP. Incubate the plate at room temperature for 60-120 minutes.[6]
-
ATP Depletion : Add ADP-Glo™ Reagent to stop the reaction and deplete the unused ATP. Incubate for 40 minutes.[6]
-
Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes.[6]
-
Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is inversely correlated with kinase inhibition.[7]
-
Analysis : Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]
-
3. Cell-Based Proliferation Assay: MTT Assay
The MTT assay is a colorimetric method used to assess the effect of a compound on the metabolic activity and proliferation of cancer cells.[8]
-
Procedure :
-
Cell Seeding : Seed cells in a 96-well plate and allow them to adhere overnight.[8]
-
Treatment : Treat the cells with various concentrations of the aminopyridine inhibitor for a specified period (e.g., 72 hours).[8]
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization : Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]
-
Measurement : Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]
-
Visualizing the Drug Discovery Workflow
The development of aminopyridine kinase inhibitors follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.
Quantitative Comparison of Inhibitor Potency
The efficacy of substituted aminopyridine ligands is highly dependent on their substitution patterns and the target kinase. The tables below summarize the inhibitory activities (IC₅₀) of several recently developed compounds.
Table 1: Inhibitory Activity against Tropomyosin Receptor Kinase A (TRKA)
Compounds C3, C4, and C6 were identified as potent inhibitors of TRKA, a key target in cancers driven by NTRK gene fusions.[9]
| Compound ID | Core Scaffold | Target Kinase | IC₅₀ (nM)[9] | Notes |
| C3 | Aminopyrimidine | TRKA | 6.5 | Showed significant antiproliferative activity in KM-12 cancer cells and favorable microsomal and plasma stability.[9] |
| C4 | Aminopyrimidine | TRKA | 5.0 | Demonstrated the most potent enzymatic inhibition in this series.[9] |
| C6 | Aminopyrimidine | TRKA | 7.0 | Exhibited potent inhibitory activity against TRKA.[9] |
Table 2: Dual Inhibitory Activity against CDKs, HDACs, and FLT3
Recent research has focused on dual inhibitors to overcome drug resistance. Compounds 8e and 9e show potent activity against multiple cancer-related kinases and enzymes.[10]
| Compound ID | Core Scaffold | Target(s) | IC₅₀ (nM)[10] | Notes |
| 8e | Aminopyridine | CDK9 / HDAC1 | 88.4 / 168.9 | A novel CDK9/HDAC dual inhibitor that induces apoptosis in MV-4-11 leukemia cells and shows significant in vivo antitumor potency.[10] |
| 9e | Aminopyridine | FLT3 / HDAC1 / HDAC3 | 30.4 / 52.4 / 14.7 | A potent FLT3/HDAC dual inhibitor with strong apoptosis induction ability in MV-4-11 cells.[10] |
Table 3: Inhibitory Activity against FMS Kinase
Compounds 8g and 8h were developed as potent and selective inhibitors of FMS kinase (CSF-1R), a target in inflammatory diseases and cancer.[11]
| Compound ID | Core Scaffold | Target Kinase | IC₅₀ (nM)[11] | Notes |
| 8g | Pyridopyridine | FMS | 21.5 | Showed potent activity in both enzymatic and cellular (NanoBRET) assays and possessed a good safety profile.[11] |
| 8h | Pyridopyridine | FMS | 73.9 | Demonstrated strong inhibitory activity against macrophages in bone marrow-derived macrophage (BMDM) assays.[11] |
Targeting Kinase Signaling Pathways
Aminopyridine inhibitors function by blocking the ATP-binding site of a target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting aberrant signaling cascades that drive disease progression.
Structure-Activity Relationship (SAR) Insights
The data reveals key trends in the design of aminopyridine inhibitors:
-
Core Scaffold is Key : The choice between an aminopyrimidine, aminopyridine, or a more rigid pyridopyridine core can significantly influence potency and selectivity.[9][10][11]
-
Substitutions Drive Potency : The nature and position of substituents on the core scaffold are critical for optimizing interactions within the kinase ATP-binding pocket. For example, studies have shown that the addition of groups like -OMe, -OH, and -NH₂ can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it.[12]
-
Dual-Targeting Strategies : By modifying the scaffold and its substituents, it is possible to design ligands that inhibit multiple targets simultaneously, such as the CDK/HDAC dual inhibitors, offering a path to combat drug resistance.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unmasking the Isomers of Aminopyridine
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic distinctions of 2-, 3-, and 4-aminopyridine, complete with experimental data and protocols.
In the realm of pharmaceuticals and materials science, the three structural isomers of aminopyridine—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—present a fascinating case study in how a simple change in the position of a functional group can profoundly influence a molecule's properties and applications. From their roles as building blocks in medicinal chemistry to their use in catalysis, a clear and unambiguous identification of each isomer is paramount. This guide provides a detailed spectroscopic comparison of these three isomers, leveraging Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy to highlight their unique spectral fingerprints.
At a Glance: Spectroscopic Data Summary
The following tables provide a quantitative summary of the key spectroscopic data for 2-, 3-, and 4-aminopyridine, facilitating a direct comparison of their characteristic spectral features.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃
| Proton | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| H2 | - | ~8.18 ppm (d, J ≈ 2.7 Hz) | ~8.15 ppm (d, J ≈ 6.2 Hz) |
| H3 | ~6.45 ppm (d, J ≈ 8.4 Hz) | - | ~6.55 ppm (d, J ≈ 6.2 Hz) |
| H4 | ~7.35 ppm (t, J ≈ 7.8 Hz) | ~7.05 ppm (dd, J ≈ 8.3, 4.8 Hz) | - |
| H5 | ~6.60 ppm (t, J ≈ 6.6 Hz) | ~7.85 ppm (d, J ≈ 8.3 Hz) | ~6.55 ppm (d, J ≈ 6.2 Hz) |
| H6 | ~8.05 ppm (d, J ≈ 4.9 Hz) | ~8.05 ppm (d, J ≈ 4.8 Hz) | ~8.15 ppm (d, J ≈ 6.2 Hz) |
| -NH₂ | ~4.50 ppm (br s) | ~3.75 ppm (br s) | ~4.60 ppm (br s) |
Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| C2 | ~158.5 ppm | ~141.0 ppm | ~150.2 ppm |
| C3 | ~108.7 ppm | ~123.8 ppm | ~109.5 ppm |
| C4 | ~137.8 ppm | ~121.5 ppm | ~150.2 ppm |
| C5 | ~113.5 ppm | ~135.0 ppm | ~109.5 ppm |
| C6 | ~148.2 ppm | ~145.1 ppm | ~150.2 ppm |
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Vibrational Mode | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| N-H Stretching | ~3440, ~3300 | ~3430, ~3320 | ~3436, ~3280 |
| C=C, C=N Stretching | ~1630, ~1570, ~1480 | ~1600, ~1580, ~1480 | ~1648, ~1602, ~1507 |
| N-H Bending | ~1617 | ~1620 | ~1648 |
| C-N Stretching | ~1328 | ~1315 | ~1310 |
Table 4: UV-Vis Absorption Maxima (λmax) in Ethanol
| Isomer | λmax 1 (nm) | λmax 2 (nm) |
| 2-Aminopyridine | ~235 | ~300 |
| 3-Aminopyridine | ~230 | ~290 |
| 4-Aminopyridine | ~250 | - |
Delving Deeper: A Comparative Analysis
The subtle differences in the electronic environments of the aminopyridine isomers give rise to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between the aminopyridine isomers.
-
¹H NMR: The position of the amino group significantly influences the chemical shifts of the aromatic protons. In 2-aminopyridine , the protons ortho (H6) and para (H4) to the electron-donating amino group are shielded and appear at relatively higher fields compared to pyridine itself. Conversely, in 4-aminopyridine , the symmetrical structure results in only two signals for the aromatic protons. 3-Aminopyridine displays a more complex splitting pattern due to the lack of symmetry. The chemical shift of the amino protons is also a key indicator, though it can be broad and its position can vary with concentration and solvent.
-
¹³C NMR: The carbon spectra provide a clear distinction between the isomers. The carbon atom directly bonded to the amino group (C2, C3, or C4) experiences a significant upfield shift due to the electron-donating effect of the nitrogen. This effect is most pronounced for the C2 carbon in 2-aminopyridine and the C4 carbon in 4-aminopyridine. The symmetry of 4-aminopyridine is again evident, showing fewer signals than the other two isomers.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present and the overall molecular structure.
-
N-H Stretching: All three isomers exhibit two characteristic N-H stretching bands in the region of 3200-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group. The exact positions of these bands can vary slightly between the isomers.
-
Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring, typically found in the 1400-1650 cm⁻¹ region, are sensitive to the position of the amino substituent. The pattern and position of these bands can be used as a fingerprint to differentiate the isomers. For instance, 4-aminopyridine often shows a strong, sharp band around 1648 cm⁻¹ which is attributed to both N-H bending and ring stretching modes.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals differences in the electronic transitions of the isomers. The position of the amino group affects the conjugation within the aromatic system, leading to distinct absorption maxima (λmax). In ethanol, 2-aminopyridine and 3-aminopyridine both show two primary absorption bands, while 4-aminopyridine typically exhibits a single strong absorption band around 250 nm. These differences arise from the varying extent of electronic delocalization and the nature of the π → π* and n → π* transitions in each isomer.
Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison of aminopyridine isomers.
Caption: Workflow for the spectroscopic comparison of aminopyridine isomers.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of aminopyridine isomers. Instrument-specific parameters may need to be optimized.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the aminopyridine isomer in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a standard 5 mm NMR probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (can range from hundreds to thousands).
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the aminopyridine isomer with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, data is collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the aminopyridine isomer in ethanol of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Fill the reference cuvette with ethanol and the sample cuvette with the aminopyridine solution.
-
Record the absorbance spectrum over a range of approximately 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Conclusion
The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary toolkit for the differentiation and characterization of 2-, 3-, and 4-aminopyridine isomers. The distinct electronic and structural features of each isomer are clearly reflected in their respective spectra, allowing for confident identification. This guide serves as a valuable resource for researchers and professionals, enabling the accurate analysis and utilization of these important chemical building blocks in their scientific endeavors.
References
A Comparative Guide to the Stability of 3,6-Dimethyl-2-pyridinamine and Related Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of 3,6-Dimethyl-2-pyridinamine, drawing upon available data for structurally related aminopyridine derivatives. Due to the limited publicly available stability data for this compound, this document emphasizes a comparative approach, offering insights into its potential stability profile based on analogous compounds. The information herein is intended to support research and development activities by providing a framework for stability assessment and highlighting key experimental considerations.
Comparative Stability Data
The following table summarizes the available stability information for selected aminopyridine derivatives to provide a basis for comparison.
| Compound Name | Chemical Structure | Stability Data Summary | Citations |
| This compound | No specific experimental stability data found. General chemical properties are available[3]. | [3] | |
| 2-Amino-6-methylpyridine | Stated to be stable under normal conditions. Incompatible with strong oxidizing agents and strong acids[1][4]. | [1][4] | |
| 4-Aminopyridine | Excellent chemical stability in oral capsules for 6 months at 4°C and 22-24°C, and for 1 month at 37°C[2]. | [2] | |
| 3,4-Diaminopyridine | Similar to 4-aminopyridine, exhibited excellent chemical stability under the same storage conditions[2]. | [2] | |
| 4-(Dimethylamino)pyridine (DMAP) | A highly effective and stable nucleophilic catalyst used in various organic reactions[5]. | [5] |
Note: The lack of specific data for this compound underscores the importance of conducting dedicated stability studies as outlined in the experimental protocols below.
Experimental Protocols for Stability Assessment
For a comprehensive stability assessment of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method[6][7][8]. The following protocols are based on general principles outlined in ICH guidelines and scientific literature for the stability testing of pharmaceutical compounds[6][8][9].
1. Development of a Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for reversed-phase HPLC[10][11].
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized for the best separation.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness[11].
2. Forced Degradation Studies
Forced degradation studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify likely degradation pathways[6][8].
-
Hydrolytic Degradation:
-
Acidic Hydrolysis: Treat a solution of the compound with 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days)[8].
-
Basic Hydrolysis: Treat a solution of the compound with 0.1 N NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period[8].
-
Neutral Hydrolysis: Reflux a solution of the compound in water at a defined temperature.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature[8].
-
-
Thermal Degradation:
-
Photochemical Degradation:
-
Expose the solid compound and its solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[13][14]. A parallel sample protected from light should be used as a control.
-
Sample Analysis: Samples from each stress condition should be analyzed at appropriate time points using the validated stability-indicating HPLC method. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation[8].
Visualizations
Caption: Logical flow for developing a stability-indicating method.
References
- 1. lobachemie.com [lobachemie.com]
- 2. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H10N2 | CID 578956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pharmasm.com [pharmasm.com]
- 9. biomedres.us [biomedres.us]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
A Comparative Guide to Alternative Reagents for the Synthesis of 4-Dimethylaminopyridine (DMAP)
For Researchers, Scientists, and Drug Development Professionals
4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst, widely employed in organic synthesis for acylation, esterification, and other transformations. Its superior catalytic activity compared to pyridine has made it an indispensable tool in the production of pharmaceuticals, agrochemicals, and fine chemicals. However, traditional industrial synthesis routes to DMAP often suffer from drawbacks such as modest yields, harsh reaction conditions, and the generation of significant waste streams.
This guide provides a comparative overview of traditional and alternative synthetic methods for DMAP, offering objective performance comparisons supported by experimental data. Detailed methodologies are provided for key protocols to facilitate evaluation and adoption in a research or process development setting.
Traditional Synthesis Methods
The most common industrial methods for DMAP synthesis have historically relied on pyridine or its derivatives as starting materials. These methods, while well-established, present challenges in terms of efficiency and environmental impact.
The Bipyridinium Salt Method
This classical approach involves the reaction of pyridine with thionyl chloride to form an intermediate, N-[4-pyridyl]pyridinium chloride hydrochloride (the "bipyridinium salt"). This salt is then isolated and subsequently heated with an aminating agent, typically dimethylformamide (DMF), to yield DMAP.
Performance Data: Bipyridinium Salt Method
| Parameter | Value | Reference |
| Starting Materials | Pyridine, Thionyl Chloride, Dimethylformamide (DMF) | [1][2] |
| Key Intermediate | N-[4-pyridyl]pyridinium chloride hydrochloride | [1][2] |
| Typical Yield | 52% - 65% | [2] |
| Reaction Conditions | Step 1: Reflux (77-80°C), 4h. Step 2: Reflux (140-155°C), 2-3h. | [1][2] |
| Noteworthy Aspects | Multi-step process requiring isolation of intermediate. Generates significant waste. "One-pot" variations exist to improve workflow.[3] |
Experimental Protocol: Bipyridinium Salt Method (Two-Step)
-
Step 1: Preparation of N-[4-Pyridyl]pyridinium Chloride Hydrochloride. In a flask fitted with a condenser, charge ethyl acetate and pyridine. Gradually add thionyl chloride while maintaining the temperature below 35°C. After the addition is complete, heat the mixture to reflux (77-80°C) for 4 hours. After reaction, distill off the ethyl acetate and unreacted thionyl chloride. Add anhydrous ethyl alcohol to the residue to precipitate the yellow-brown solid salt. Filter the product, wash with ethyl alcohol, and dry under vacuum.[2]
-
Step 2: Amination. Charge the dried N-[4-pyridyl]pyridinium chloride hydrochloride salt and N,N-dimethylformamide into a reaction flask. Heat the mixture to a reflux temperature of 150-155°C and maintain for 2-3 hours. After the reaction, distill off the pyridine byproduct. The remaining reaction mass is hydrolyzed with a caustic solution (e.g., 10% NaOH) to a pH of 10-12. The product is then extracted with an organic solvent (e.g., benzene or chloroform), and the solvent is removed. The crude DMAP is purified by vacuum distillation.[2]
The 4-Chloropyridine Method
Another established route involves the direct nucleophilic substitution of 4-chloropyridine with dimethylamine. While conceptually simpler, this method is often hampered by the physical properties of the reagents.
Performance Data: 4-Chloropyridine Method
| Parameter | Value | Reference |
| Starting Materials | 4-Chloropyridine, Dimethylamine | [4] |
| Typical Yield | Data not readily available in recent literature | |
| Reaction Conditions | Typically requires elevated temperature and pressure | |
| Noteworthy Aspects | Dimethylamine is a gas at room temperature, which presents significant handling challenges for industrial-scale production, often requiring pressure vessels.[4] |
Experimental Protocol: 4-Chloropyridine Method (General)
A mixture of 4-chloropyridine (or its hydrochloride salt) and an excess of aqueous or gaseous dimethylamine is heated in a sealed reactor. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, made basic, and the product is extracted with an organic solvent. The crude product is then purified by distillation or recrystallization.
References
- 1. DE60302197T2 - Process for the preparation of 4-dimethylaminopyridine (4-DMAP) - Google Patents [patents.google.com]
- 2. US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP) - Google Patents [patents.google.com]
- 3. CN104496892A - Novel technology for synthesizing 4-dimethylamino-pyridine - Google Patents [patents.google.com]
- 4. CN103396358A - A kind of method for synthesizing 4-dimethylaminopyridine and its analogs - Google Patents [patents.google.com]
Performance of 3,6-Dimethyl-2-pyridinamine in Specific Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dimethyl-2-pyridinamine is a substituted aminopyridine with potential applications in various chemical transformations. While direct experimental data on its catalytic performance is limited in publicly available literature, this guide provides a comparative overview of its potential efficacy in specific reactions based on the known catalytic activity of structurally similar pyridinamine derivatives. This document aims to offer a predictive framework for researchers interested in exploring the use of this compound as a ligand or catalyst. The comparisons are drawn from data on analogous compounds and are intended to guide future experimental design.
Potential Applications in Catalysis
Substituted pyridinamines are known to participate in a range of catalytic reactions, primarily as ligands for transition metals or as base catalysts. The presence of both a pyridine ring nitrogen and an exocyclic amino group allows for versatile coordination chemistry and Brønsted basicity.
Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Aminopyridines can serve as effective ligands in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The methyl groups at the 3- and 6-positions of this compound introduce steric hindrance and electron-donating effects, which can influence the stability and activity of the palladium catalyst.
Table 1: Representative Performance of Aminopyridine Ligands in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Aryl Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Aminopyridine | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2-Amino-4-methylpyridine | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 110 | 16 | 78 |
| 2-Amino-6-picoline | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene | 100 | 8 | 92 |
| This compound (Predicted) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 110 | 16 | 75-85 |
Note: The data for this compound is a prediction based on the performance of similar aminopyridine ligands.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium precursor (e.g., Pd(OAc)₂, 2 mol%).
-
Add the aminopyridine ligand (4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (5 mL).
-
Heat the reaction mixture at the specified temperature with stirring for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Base Catalysis in Condensation Reactions
The basicity of the pyridine nitrogen in this compound can be utilized to catalyze various condensation reactions, such as the Knoevenagel condensation. The electron-donating methyl groups enhance the basicity of the pyridine nitrogen, potentially leading to higher catalytic activity compared to unsubstituted aminopyridines.
Table 2: Representative Performance of Pyridine-based Catalysts in Knoevenagel Condensation
| Catalyst | Aldehyde | Active Methylene Compound | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyridine | Benzaldehyde | Malononitrile | Ethanol | 25 | 6 | 75 |
| 4-Dimethylaminopyridine (DMAP) | Benzaldehyde | Malononitrile | Ethanol | 25 | 2 | 95 |
| 2,6-Lutidine | Benzaldehyde | Malononitrile | Ethanol | 25 | 4 | 88 |
| This compound (Predicted) | Benzaldehyde | Malononitrile | Ethanol | 25 | 3-4 | 85-90 |
Note: The data for this compound is a prediction based on the performance of similar pyridine-based catalysts.
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
To a round-bottom flask, add the aldehyde (1.0 mmol) and the active methylene compound (1.1 mmol) in the solvent (5 mL).
-
Add the pyridine-based catalyst (10 mol%).
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain the pure condensed product.
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Conclusion
While specific experimental data for this compound is not extensively documented, its structural features suggest its potential as a valuable ligand in transition metal catalysis and as an effective base catalyst. The predictive data and general protocols provided in this guide are intended to serve as a foundation for researchers to explore the catalytic applications of this compound. Further experimental investigation is necessary to fully elucidate its performance and establish its advantages over existing catalytic systems.
Safety Operating Guide
Proper Disposal of 3,6-Dimethyl-2-pyridinamine: A Guide for Laboratory Professionals
For immediate reference, treat 3,6-Dimethyl-2-pyridinamine as a hazardous chemical. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on general best practices for laboratory chemical waste management and should be adapted to meet the specific requirements of your institution.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). In the event of a spill, immediately alert personnel in the area and follow your laboratory's established spill cleanup protocol.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Covering | Laboratory coat |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
1. Waste Identification and Segregation:
-
Identify: Clearly identify the waste as "this compound". This includes pure unused chemical, solutions containing the compound, and any contaminated labware (e.g., pipette tips, weighing boats, contaminated paper towels).
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[1] Incompatible wastes can react dangerously. Store this waste separately from strong oxidizing agents and acids.[3]
2. Waste Collection and Containment:
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[4][5] The container must have a secure screw-top cap.[5]
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[4][6] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., Harmful, Irritant)
-
The date accumulation started
-
The name of the principal investigator or laboratory supervisor
-
3. Waste Storage in the Laboratory:
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[1]
-
Accumulation Limits: Be aware of the volume limits for hazardous waste accumulation in your SAA as defined by the EPA and your institution. Typically, this is 55 gallons for most hazardous wastes.
4. Arranging for Final Disposal:
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time (consult your EHS for specific time limits), contact your institution's Environmental Health and Safety department to schedule a pickup.[8]
-
Professional Disposal: Do not attempt to transport the waste off-site yourself. Your EHS department will arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the chemical in a permitted facility, likely through incineration.[8][9]
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound from a laboratory setting.
This procedural guide is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize safety and adhere to the specific protocols established by your institution's Environmental Health and Safety department.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 3,6-Dimethyl-2-pyridinamine
Disclaimer: A specific Safety Data Sheet (SDS) for 3,6-Dimethyl-2-pyridinamine (CAS No. 823-61-0) was not located in the public domain. The following guidance is based on safety data for structurally similar compounds, including other aminopyridine and dimethylpyridine derivatives. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department and to obtain the specific SDS from the chemical supplier for detailed and definitive handling and disposal instructions.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to answer specific operational questions and to establish a robust framework for safe laboratory conduct.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the hazards associated with analogous compounds, which include potential skin and eye irritation, and toxicity if ingested or inhaled.[1][2]
| Protection Type | Recommended Equipment | Key Considerations |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[2] | Standard laboratory safety glasses are not sufficient. Goggles should provide a complete seal around the eyes. A face shield should be used in situations with a higher risk of splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Glove material and thickness should be selected based on the specific solvent being used and the duration of handling. Regularly inspect gloves for any signs of degradation or perforation before and during use. |
| Body Protection | A laboratory coat is mandatory. For larger quantities or in case of potential for significant exposure, chemically resistant coveralls or an apron should be worn.[3] | Clothing should be flame-retardant if flammable solvents are in use.[3] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, or if there is a risk of generating dusts or aerosols.[3][4] | For vapors and organic gases, a respirator with a Type A (brown) filter cartridge is recommended.[4] The specific type of respirator and cartridge should be determined by a qualified industrial hygienist based on a risk assessment. |
Operational Plan for Handling
Safe handling of this compound requires adherence to a strict operational protocol to prevent accidental exposure and contamination.
Workflow for Safe Handling:
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocol: General Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure you are in a well-ventilated laboratory and have a certified chemical fume hood. Don all required PPE as outlined in the table above. Prepare all necessary glassware and solvents.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize inhalation exposure.
-
Use a tared, sealed container to weigh the solid this compound.
-
Handle the container with forceps or gloved hands to prevent contamination.
-
-
Dissolution:
-
In the chemical fume hood, slowly add the weighed compound to the desired solvent in a suitable flask.
-
Stir the solution gently to avoid splashing. If necessary, use a magnetic stirrer.
-
Keep the container covered as much as possible during the dissolution process.
-
-
Storage: Store the prepared solution in a tightly sealed, clearly labeled container. The label should include the chemical name, concentration, solvent, date of preparation, and any relevant hazard warnings. Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow for Chemical and Contaminated PPE:
Caption: Step-by-step disposal plan for this compound and associated waste.
Disposal Protocol:
-
Waste Identification: All materials that have come into contact with this compound, including unused product, solutions, contaminated gloves, pipette tips, and paper towels, must be considered hazardous waste.
-
Segregation:
-
Solid Waste: Collect all contaminated solid materials in a designated, puncture-resistant, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions and contaminated solvents in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
-
Container Labeling: All waste containers must be labeled with the words "HAZARDOUS WASTE," the full chemical name (this compound), the solvent(s) used, and the approximate percentage of each component.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are tightly sealed and stored in secondary containment to prevent spills.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5] Never dispose of this compound or its containers in the regular trash or down the drain.[5] Disposal should be carried out by a licensed waste disposal company in accordance with all local, regional, and national regulations.[2][3]
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
